Product packaging for Fmoc-Phe(4-CN)-OH(Cat. No.:CAS No. 173963-93-4)

Fmoc-Phe(4-CN)-OH

Cat. No.: B557887
CAS No.: 173963-93-4
M. Wt: 412.4 g/mol
InChI Key: JOPKKUTWCGYCDA-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Phe(4-CN)-OH, with the CAS Number 173963-93-4, is a protected, non-proteinogenic amino acid derivative essential for Fmoc-based solid-phase peptide synthesis (SPPS) . This compound, also known as N-Fmoc-4-cyano-L-phenylalanine, has a molecular formula of C25H20N2O4 and a molecular weight of 412.4 g/mol . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for the amine functionality, which is cleanly removed during synthesis with piperidine to allow for chain elongation. The side chain of this phenylalanine analogue is a phenyl ring substituted at the para position with a cyano (‑CN) group. This modification introduces a strong electron-withdrawing group into the aromatic system, which can significantly alter the electronic properties, polarity, and structural characteristics of the final peptide. The cyano group can act as a versatile chemical handle or a spectroscopic probe. Its strong infrared absorption band makes it useful for monitoring conformational changes in peptides using FTIR spectroscopy. Furthermore, in structural studies, the introduction of sterically unique and electronically distinct amino acids like 4-cyano-phenylalanine can influence local backbone interactions and secondary structure preferences, analogous to how other modified residues such as cysteine sulfinic acid have been shown to favor specific turns and helical structures through side chain-backbone interactions . Researchers utilize this compound to incorporate a unique, labeled residue into peptide sequences to study protein-protein interactions, peptide folding dynamics, and as a precursor for further chemical modification. This product is intended for Research and Development use only and is strictly not for diagnostic or therapeutic use in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20N2O4 B557887 Fmoc-Phe(4-CN)-OH CAS No. 173963-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPKKUTWCGYCDA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426257
Record name Fmoc-Phe(4-CN)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173963-93-4
Record name Fmoc-Phe(4-CN)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-4-Cyanophenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Fmoc-Phe(4-CN)-OH: Sourcing and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available Fmoc-L-4-cyanophenylalanine (Fmoc-Phe(4-CN)-OH), a non-natural amino acid increasingly utilized in peptide chemistry and drug discovery. This document details commercial suppliers, pricing, and key technical data. Furthermore, it outlines a detailed experimental protocol for its incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide research.

Commercial Availability and Technical Specifications

This compound is readily available from a variety of chemical suppliers. The table below summarizes pricing and technical information from several vendors to facilitate comparison and procurement. Researchers should note that prices are subject to change and may vary based on institutional agreements and bulk purchasing.

SupplierCatalog NumberPurityPrice (USD) per gramCAS NumberMolecular Weight
Sigma-Aldrich 47807≥98.0% (HPLC)$221.00173963-93-4412.44
ChemScene CS-W008527≥98%~$8.26 (for 10g)173963-93-4412.44
MedChemExpress HY-W010502Not specifiedInquire173963-93-4412.44
Santa Cruz Biotechnology sc-225324≥99%Inquire173963-93-4412.44

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The cyano group on the phenyl ring serves as a useful infrared (IR) probe or can be used for further chemical modifications. The Fmoc protecting group on the alpha-amino function allows for its sequential and controlled incorporation into a growing peptide chain.

General Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process performed on a solid support (resin). The synthesis begins at the C-terminus of the peptide and proceeds to the N-terminus. Each cycle involves two main steps: the removal of the temporary N-terminal Fmoc group with a mild base (deprotection), followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed.

Detailed Experimental Protocol for Incorporation of this compound

The following is a generalized yet detailed protocol for the manual solid-phase synthesis of a peptide containing a 4-cyanophenylalanine residue. This protocol is based on well-established Fmoc-SPPS methodologies.

Resin Swelling
  • Procedure: Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 1-2 hours at room temperature with gentle agitation. After swelling, drain the DMF.

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence, including this compound.

  • Procedure: To the swelled resin, add a solution of 20% piperidine in DMF. Agitate for 3 minutes, then drain the solution. Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group. Drain the solution and wash the resin thoroughly with DMF (5 times).

The following is an example using HBTU/DIEA as the coupling reagents. Other activators like DIC/Oxyma can also be used.

  • Pre-activation: In a separate vial, dissolve the incoming Fmoc-amino acid (including this compound) (4 equivalents relative to resin loading) and HBTU (3.8 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the vial. Allow this mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times).

  • Monitoring (Optional): A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (blue beads) indicates that no free primary amines are present and the coupling was successful.

Final Cleavage and Deprotection
  • Procedure: After the final SPPS cycle and removal of the N-terminal Fmoc group, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. Prepare a cleavage cocktail, such as Reagent K (TFA/H2O/TIS, 95:2.5:2.5). Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide pellet under vacuum.

Peptide Purification
  • Technique: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mobile Phases: A common mobile phase system is Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).

  • Gradient: A linear gradient from low to high percentage of Buffer B is used to elute the peptide from the column. The optimal gradient will depend on the specific peptide sequence.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or mass spectrometry to identify those containing the pure peptide. The pure fractions are then pooled and lyophilized to obtain the final product.

Visualizing the Process

The following diagrams illustrate the key workflows in the application of this compound.

spss_workflow Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection 2.1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2.2 Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for next Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage 3. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 4. Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

logical_relationship Fmoc_Phe_CN_OH This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_Phe_CN_OH->SPPS is a building block for IR_Probe Infrared (IR) Probe Fmoc_Phe_CN_OH->IR_Probe can be used as an Peptide_Synthesis Peptide Synthesis SPPS->Peptide_Synthesis is a method for Modified_Peptides Synthesis of Modified Peptides SPPS->Modified_Peptides Drug_Discovery Drug Discovery & Development Peptide_Synthesis->Drug_Discovery IR_Probe->Modified_Peptides

An In-depth Technical Guide to the Safe Handling of Fmoc-Phe(4-CN)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-Phe(4-CN)-OH (N-α-Fmoc-4-cyano-L-phenylalanine), a key reagent in solid-phase peptide synthesis (SPPS) and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Product Identification and Properties

This compound is an amino acid derivative used as a building block in the synthesis of peptides.[1] Its unique cyano group can be utilized for bioconjugation or to probe protein environments.[1][2]

Table 1: Physicochemical and Identification Data

PropertyValueReference(s)
Chemical Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-cyano-L-phenylalanine[3]
Synonyms Fmoc-L-Phe(4-CN)-OH, Fmoc-p-cyano-L-Phe-OH[1]
CAS Number 173963-93-4
Molecular Formula C₂₅H₂₀N₂O₄
Molecular Weight 412.44 g/mol
Appearance White to off-white crystalline powder
Melting Point 180 - 191 °C
Storage Temperature 2-8°C
Purity ≥98.0% (HPLC)

Hazard Identification and Safety Precautions

While some safety data sheets indicate no known OSHA hazards, it is crucial to handle this compound with care as with all laboratory chemicals. The primary hazards are associated with its physical form as a powder.

Table 2: Hazard Summary and GHS Classification

HazardDescriptionGHS ClassificationPrecautionary StatementsReference(s)
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.Not classified as hazardous, but caution is advised.Avoid breathing dust. Use in a well-ventilated area.
Skin Contact May cause skin irritation upon prolonged contact.Not classified as hazardous.Avoid contact with skin. Wear protective gloves.
Eye Contact May cause eye irritation.Not classified as hazardous.Avoid contact with eyes. Wear safety glasses.
Ingestion May be harmful if swallowed.Not classified as hazardous.Do not ingest. Wash hands thoroughly after handling.
Combustibility Combustible SolidStorage Class 11Keep away from heat and open flames.

Note: The GHS classification for the related compound (L)-4-Cyanophenylalanine includes warnings for being harmful if swallowed, in contact with skin, or if inhaled. Given the structural similarity, it is prudent to apply similar caution.

Personal Protective Equipment (PPE) and Engineering Controls

Proper protective measures are essential when handling this compound to minimize exposure.

  • Engineering Controls : Handle in a well-ventilated area. A chemical fume hood or an enclosure with local exhaust ventilation is recommended, especially when weighing or transferring the powder, to control airborne dust levels.

  • Eye/Face Protection : Wear chemical safety glasses with side shields conforming to EN166 or NIOSH-approved goggles.

  • Skin Protection : Wear impervious clothing and handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use a proper glove removal technique to avoid skin contact.

  • Respiratory Protection : If ventilation is inadequate or for large spills, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a Type N95 (US) or P1 (EN 143) particle filter.

PPE_Workflow cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Chemical Handling Assess_Task Assess Task (Weighing, Transferring) Confirm_Ventilation Confirm Ventilation (Fume Hood On) Assess_Task->Confirm_Ventilation Check Lab_Coat 1. Don Lab Coat Confirm_Ventilation->Lab_Coat Proceed Gloves 2. Don Gloves Lab_Coat->Gloves Goggles 3. Don Safety Goggles Gloves->Goggles Respirator 4. Don Respirator (If required) Goggles->Respirator Handle_Chemical Handle this compound Respirator->Handle_Chemical

Caption: Workflow for assessing requirements and donning Personal Protective Equipment (PPE).

Handling and Storage

  • Handling : Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed. Wash hands thoroughly after handling and before breaks.

  • Storage : Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.

Accidental Release and First Aid Measures

Table 3: Emergency Procedures

SituationProcedureReference(s)
Spill Use personal protective equipment. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based SPPS. The following is a generalized protocol for the coupling step. All handling of the solid amino acid should be performed following the safety precautions outlined above.

Protocol: Manual Fmoc-SPPS Coupling Cycle

  • Resin Preparation : Start with a resin-bound peptide that has a free N-terminal amine (post-Fmoc deprotection). Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF).

  • Amino Acid Activation :

    • In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an appropriate base (e.g., DIPEA, N-methylmorpholine) to activate the carboxylic acid. The solution may change color.

  • Coupling Reaction :

    • Add the activated this compound solution to the swelled resin.

    • Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.

  • Washing :

    • After the coupling period, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition : The resin is now ready for the next Fmoc-deprotection step to continue the peptide chain elongation.

SPPS_Cycle cluster_cycle SPPS Elongation Cycle Start Start: Resin with Free Amine (Peptide-NH2) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling: Add Activated this compound Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Check Check for Completion (e.g., Kaiser Test) Washing2->Check Next_Cycle Ready for Next Cycle (Peptide-Phe(4-CN)-Fmoc) Check->Deprotection Repeat for Next Amino Acid Cleavage Final Cleavage from Resin Check->Cleavage Sequence Complete

Caption: Generalized workflow for an Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Disposal Considerations

Dispose of waste material in accordance with federal, state, and local environmental control regulations. Contaminated packaging should be treated as the product itself.

Toxicological Information

No quantitative data on acute toxicity (LD50/LC50), carcinogenicity, or mutagenicity are available for this compound. The potential for respiratory tract irritation upon inhalation is noted.

Disclaimer: This document is intended as a guide and is based on publicly available safety data. It is not exhaustive and should be used in conjunction with official Safety Data Sheets (SDS) provided by the supplier. All laboratory work should be conducted by trained personnel who have performed a thorough risk assessment.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Phe(4-CN)-OH as an Infrared Probe in Peptide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-cyanophenylalanine (Fmoc-Phe(4-CN)-OH) is a versatile unnatural amino acid that serves as a powerful spectroscopic probe in peptide and protein research.[1] Its key feature is the nitrile (C≡N) group on the phenyl ring, which exhibits a vibrational stretch in a region of the infrared (IR) spectrum that is largely transparent for biological molecules.[2][3] This unique characteristic allows for the site-specific introduction of a sensitive IR reporter to study local protein environments, dynamics, and interactions with high precision.[1][4] The frequency of the nitrile stretch is exquisitely sensitive to its local microenvironment, including solvent exposure, hydrogen bonding, and electric fields, making it an invaluable tool for elucidating peptide structure and function.

These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into peptides and subsequent analysis using Fourier Transform Infrared (FTIR) spectroscopy.

Key Properties and Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a 4-cyanophenylalanine residue at a specific position within a peptide sequence.

Applications include:

  • Probing Local Environments: The nitrile vibrational frequency shifts in response to changes in the local environment, providing insights into:

    • Solvent Exposure: Distinguishing between buried (hydrophobic) and solvent-exposed (hydrophilic) regions of a peptide.

    • Hydrogen Bonding: Detecting the formation of hydrogen bonds between the nitrile group and water or other residues.

    • Electric Fields: Quantifying local electrostatic fields within a protein structure.

  • Studying Peptide and Protein Dynamics: Monitoring conformational changes in real-time, such as those occurring during protein folding, unfolding, or ligand binding.

  • Investigating Molecular Interactions: Characterizing peptide-peptide, peptide-protein, and peptide-membrane interactions.

  • Amyloid Formation Studies: The probe can be used to monitor the aggregation process and structural changes associated with amyloid fibril formation.

Quantitative Data Summary

The utility of 4-cyanophenylalanine as an IR probe stems from the sensitivity of its nitrile stretching frequency to the local environment. The following tables summarize key quantitative data for this probe.

ParameterValueReference
Molar Extinction Coefficient (ε) of Nitrile Stretch ~230 M⁻¹ cm⁻¹
Nitrile (C≡N) Stretching Frequency in H₂O ~2233 cm⁻¹
Fluorescence Quantum Yield in Water ~0.11
Molar Extinction Coefficient (ε) at 280 nm 850 M⁻¹ cm⁻¹

Table 1: Spectroscopic Properties of 4-Cyanophenylalanine.

Environment/InteractionTypical Nitrile (C≡N) Vibrational Frequency (cm⁻¹)Key ObservationsReference
Non-Hydrogen Bonding (Buried/Hydrophobic) ~2228 - 2230 cm⁻¹Lower frequency indicates a non-polar, shielded environment.
Hydrogen Bonding (Solvent-Exposed/Water) ~2233 - 2237 cm⁻¹Higher frequency (blueshift) is characteristic of hydrogen bond formation with protic solvents like water.
Redox State Change (near Fe-S cluster) ~1-2 cm⁻¹ redshift upon reductionDemonstrates sensitivity to changes in the local electronic environment.
Isotopic Substitution (¹³C¹⁵N) Significant frequency shiftAllows for unambiguous assignment of the nitrile stretch and multiplexing of probes.

Table 2: Environmental Effects on the Nitrile Vibrational Frequency of 4-Cyanophenylalanine.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a 4-cyanophenylalanine residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids, including this compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. For coupling of this compound, follow the same procedure as for other standard amino acids.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • Washing: After coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final AA Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) & Analysis (MS) Cleavage->Purification

Fmoc-SPPS Workflow for Peptide Synthesis
Protocol 2: FTIR Spectroscopy of Peptides Containing 4-Cyanophenylalanine

This protocol describes the general procedure for acquiring FTIR spectra of a peptide containing the 4-cyanophenylalanine probe.

Materials:

  • Purified, lyophilized peptide containing 4-cyanophenylalanine

  • FTIR spectrometer equipped with a suitable detector (e.g., MCT)

  • Sample cell (e.g., CaF₂ windows with a defined path length) or an ATR (Attenuated Total Reflectance) accessory

  • Solvent (e.g., D₂O is often used to avoid the strong H₂O absorbance in the amide I region, but H₂O can be used with short path lengths or ATR)

  • Buffer components (non-interfering in the spectral region of interest)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the desired buffer/solvent to a known concentration (typically 1-10 mM).

    • If using D₂O, lyophilize the peptide from a D₂O solution at least twice to ensure complete H/D exchange of labile protons.

  • Spectrometer Setup:

    • Purge the spectrometer with dry air or nitrogen to minimize water vapor interference.

    • Set the desired spectral resolution (typically 2-4 cm⁻¹).

    • Define the number of scans to be co-added for both the background and sample spectra to achieve an adequate signal-to-noise ratio (e.g., 128-512 scans).

  • Background Spectrum Acquisition:

    • Fill the sample cell with the buffer/solvent (without the peptide).

    • Acquire the background spectrum.

  • Sample Spectrum Acquisition:

    • Thoroughly clean and dry the sample cell.

    • Fill the sample cell with the peptide solution.

    • Acquire the sample spectrum.

  • Data Processing:

    • The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance units (-log(T)).

    • Perform baseline correction and solvent subtraction to isolate the peptide's spectral features.

    • Analyze the nitrile stretching region (around 2200-2250 cm⁻¹) and the amide I region (for secondary structure analysis, around 1600-1700 cm⁻¹).

FTIR_Workflow cluster_prep Sample & Spectrometer Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Peptide_Prep Prepare Peptide Solution (Known Concentration) Sample_Scan Acquire Sample Spectrum (Peptide Solution) Peptide_Prep->Sample_Scan Spectrometer_Setup Configure Spectrometer (Purge, Resolution, Scans) Background_Scan Acquire Background Spectrum (Buffer/Solvent Only) Spectrometer_Setup->Background_Scan Background_Scan->Sample_Scan Ratioing Ratio Sample vs. Background (Absorbance Calculation) Sample_Scan->Ratioing Correction Baseline Correction & Solvent Subtraction Ratioing->Correction Analysis Analyze Spectral Regions (Nitrile & Amide I) Correction->Analysis

FTIR Data Acquisition and Processing Workflow

Data Interpretation

The position of the nitrile peak provides information about the local environment of the 4-cyanophenylalanine residue.

  • Peak Position: A peak around 2230 cm⁻¹ suggests a non-polar, buried environment, while a peak shifted to a higher frequency (e.g., 2235 cm⁻¹) indicates a more polar, solvent-exposed environment where the nitrile group is likely hydrogen-bonded.

  • Multiple Peaks: The presence of multiple, overlapping peaks in the nitrile region can indicate that the peptide exists in multiple conformations or that the probe is sampling different local environments.

  • Changes in Peak Position: A shift in the peak position upon the addition of a ligand, a change in temperature, or interaction with a membrane provides direct evidence of a change in the local environment of the probe.

By correlating these spectral changes with other biophysical data, researchers can gain a detailed understanding of peptide structure, dynamics, and function at the molecular level.

Interpretation_Logic cluster_input Input Data cluster_analysis Analysis cluster_interpretation Interpretation FTIR_Spectrum FTIR Spectrum (Nitrile Region) Peak_Position Peak Position (cm⁻¹) FTIR_Spectrum->Peak_Position Buried Buried / Hydrophobic (Non-H-Bonded) Peak_Position->Buried ~2230 cm⁻¹ Exposed Exposed / Hydrophilic (H-Bonded) Peak_Position->Exposed >2233 cm⁻¹ Conformational_Change Conformational Change / Interaction Peak_Position->Conformational_Change Shift upon Perturbation

Logical Flow for Interpreting Nitrile Peak Position

References

p-Cyanophenylalanine: A Versatile pH Sensor for Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The unnatural amino acid, p-cyanophenylalanine (pCNPhe or PheCN), has emerged as a powerful and versatile spectroscopic probe in biochemical and biophysical research.[1] Its utility stems from the sensitivity of its fluorescence quantum yield and lifetime to its local environment, making it an exceptional tool for investigating protein folding, binding, and aggregation.[1] Notably, pCNPhe can also function as a robust pH sensor, providing a means to study pH-dependent biological processes.[1][2] This application is based on the principle that the fluorescence of pCNPhe is quenched by a nearby protonated amino group, particularly the N-terminal amine of a polypeptide.[1] As the pH of the environment changes, the protonation state of the amino group is altered, leading to a corresponding change in pCNPhe fluorescence. This property allows for the determination of pKa values of peptides and the real-time monitoring of processes involving pH changes, such as peptide translocation across cell membranes.

Key Applications in Research and Drug Development

The unique pH-sensing capabilities of pCNPhe open up a range of applications for researchers and drug development professionals:

  • Determination of Peptide and Protein pKa Values: Accurate pKa values of ionizable groups in peptides and proteins are crucial for understanding their structure, function, and interaction with other molecules. pCNPhe fluorescence provides a direct and sensitive method for determining the N-terminal pKa values of peptides.

  • Monitoring pH-Dependent Biological Processes: Many biological events are intrinsically linked to changes in pH. pCNPhe can be used to monitor these changes in real-time, providing insights into mechanisms such as enzyme catalysis, protein-ligand binding, and the penetration of cell-penetrating peptides across membranes.

  • High-Throughput Screening: The fluorescence-based nature of this pH sensing makes it amenable to high-throughput screening assays for identifying compounds that modulate the pH of specific cellular compartments or alter the pKa of target proteins.

  • Drug Delivery and Formulation: Understanding the pH-dependent behavior of peptide-based drugs is critical for their formulation and delivery. pCNPhe can be incorporated into therapeutic peptides to study their stability and conformational changes in response to the pH gradients they encounter in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data for p-cyanophenylalanine as a pH sensor, derived from experimental studies.

ParameterValueConditionsReference
Excitation Wavelength 240 nm or 275 nmUsed to minimize water's Raman scattering
Emission Wavelength ~291 nmFor monitoring pH-dependent fluorescence changes
Förster Radius (FRET) ~16 Å (with Tryptophan as acceptor)Useful for probing conformational changes
QuencherStern-Volmer Constant (KSV) (M-1)pH ConditionReference
Neutral Imidazole 39.8pH 9
Protonated Imidazole 18.3pH 5
Hydroxide Ion 22.1-

Experimental Protocols

Detailed methodologies for the key experiments involving p-cyanophenylalanine as a pH sensor are provided below.

Protocol 1: Peptide Synthesis and Incorporation of p-Cyanophenylalanine

This protocol outlines the solid-phase synthesis of peptides containing pCNPhe.

Materials:

  • PS3 automated peptide synthesizer

  • 9-fluorenylmethoxy-carbonyl (Fmoc) protected amino acids

  • Fmoc-p-cyanophenylalanine

  • Resin for solid-phase synthesis

  • Reverse-phase high-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Peptide synthesis is performed using a standard Fmoc solid-phase synthesis protocol on an automated peptide synthesizer.

  • Fmoc-p-cyanophenylalanine is incorporated at the desired position in the peptide sequence.

  • Following synthesis, the peptide is cleaved from the resin and deprotected.

  • The crude peptide is purified using reverse-phase HPLC.

  • The purity and identity of the final peptide are confirmed by mass spectrometry.

Protocol 2: pH Titration for Determining Peptide pKa

This protocol describes how to perform a pH titration experiment to determine the N-terminal pKa of a peptide containing pCNPhe.

Materials:

  • Fluorimeter

  • Quartz cuvette

  • Lyophilized peptide containing pCNPhe

  • Acidic buffer (e.g., 25 mM H3PO4)

  • Basic buffer (e.g., 25 mM NaOH)

  • pH meter

Procedure:

  • Prepare two 20 µM stock solutions of the peptide: one in the acidic buffer and one in the basic buffer.

  • In a cuvette, mix the acidic and basic peptide stock solutions at various volume ratios to achieve a range of pH values between 2 and 12.

  • Maintain a constant peptide concentration of 20 µM in all measurements.

  • Measure the pH of each solution using a calibrated pH meter.

  • For each pH point, record the fluorescence emission spectrum of the peptide solution using a fluorimeter. Set the excitation wavelength to 240 nm and monitor the emission intensity at 291 nm.

  • Plot the fluorescence intensity as a function of pH.

  • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

Protocol 3: Monitoring Membrane Penetration Kinetics

This protocol details the use of pCNPhe to monitor the kinetics of a cell-penetrating peptide crossing a lipid vesicle membrane.

Materials:

  • Fluorimeter

  • Large unilamellar vesicles (LUVs) (e.g., DOPG)

  • Peptide containing pCNPhe (e.g., FCN-TAT)

  • Buffer solution at a specific pH (e.g., pH 10)

Procedure:

  • Prepare a solution of LUVs in the desired buffer.

  • In a separate tube, prepare a solution of the pCNPhe-labeled peptide.

  • To initiate the experiment, mix the peptide solution with the LUV solution in a cuvette.

  • Immediately begin recording the fluorescence intensity over time using a fluorimeter. Use an excitation wavelength of 240 nm to minimize background signal.

  • The change in fluorescence intensity over time reflects the kinetics of the peptide penetrating the vesicle membrane.

  • The initial phase of the kinetic trace can be fit to a single-exponential function to determine the rate of membrane penetration.

  • Simultaneously monitor the pH of the solution throughout the experiment to confirm any pH changes associated with the penetration process.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of p-cyanophenylalanine as a pH sensor.

pH_Sensing_Mechanism cluster_low_pH Low pH cluster_high_pH High pH Protonated_Amine N-Terminal Amine (NH3+) pCNPhe_Low p-Cyanophenylalanine (High Fluorescence) Protonated_Amine->pCNPhe_Low No Quenching Deprotonated_Amine N-Terminal Amine (NH2) Protonated_Amine->Deprotonated_Amine Deprotonation pCNPhe_High p-Cyanophenylalanine (Quenched Fluorescence) Deprotonated_Amine->pCNPhe_High Fluorescence Quenching pH_Increase Increase in pH

Caption: Mechanism of pH sensing by p-cyanophenylalanine.

pKa_Determination_Workflow Start Start: Synthesize pCNPhe-labeled Peptide Prepare_Solutions Prepare Peptide Solutions at Various pH Values Start->Prepare_Solutions Measure_Fluorescence Measure Fluorescence Intensity (Excitation: 240 nm, Emission: 291 nm) Prepare_Solutions->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity vs. pH Measure_Fluorescence->Plot_Data Fit_Curve Fit Data to Henderson-Hasselbalch Equation Plot_Data->Fit_Curve End End: Determine pKa Fit_Curve->End

Caption: Experimental workflow for peptide pKa determination.

Membrane_Penetration_Signaling Peptide pCNPhe-labeled Cell-Penetrating Peptide Interaction Peptide-Membrane Interaction Peptide->Interaction Vesicle Lipid Vesicle (e.g., DOPG) Vesicle->Interaction Penetration Membrane Penetration Interaction->Penetration Fluorescence_Change Change in pCNPhe Fluorescence Penetration->Fluorescence_Change Kinetics Determine Penetration Kinetics Fluorescence_Change->Kinetics

Caption: Signaling pathway for monitoring membrane penetration.

References

Application Notes and Protocols for Labeling Peptides with Fmoc-Phe(4-CN)-OH for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of environmentally sensitive fluorescent probes into peptides is a powerful strategy for studying their localization, trafficking, and interaction with biological targets. Fmoc-Phe(4-CN)-OH is a non-canonical amino acid that serves as a valuable building block for introducing the fluorescent reporter, p-cyanophenylalanine (PheCN), into peptides via solid-phase peptide synthesis (SPPS). The cyano group of PheCN imparts unique photophysical properties, including sensitivity to the local environment, making it a versatile tool for fluorescence imaging studies.[1][2] Its relatively small size compared to other fluorophores minimizes potential steric hindrance and perturbation of the peptide's biological activity.[3][4]

These application notes provide detailed protocols for the incorporation of this compound into peptides and their subsequent use in cellular imaging.

Data Presentation

The photophysical properties of p-cyanophenylalanine are highly dependent on its local environment, a feature that can be exploited in imaging studies to report on peptide interactions and localization.[1]

Table 1: Photophysical Properties of p-Cyanophenylalanine (PheCN)
SolventKamlet-Taft α ParameterQuantum Yield (QY)Fluorescence Lifetime (τ), ns
Water1.170.115.8
Methanol0.980.147.2
Ethanol0.860.158.0
2-Propanol0.780.168.8
1-Butanol0.840.168.5
Acetonitrile0.190.031.5
Dioxane0.000.021.1

Data adapted from Serrano et al., Chem Phys Lett. 2010. The Kamlet-Taft α parameter is a measure of the solvent's hydrogen bond donating ability. The trend shows that the quantum yield and fluorescence lifetime of PheCN generally increase in more protic, hydrogen-bonding environments.

Table 2: Properties of this compound
PropertyValue
Synonyms Fmoc-L-Phe(4-CN)-OH, Fmoc-p-cyano-L-Phe-OH
CAS Number 173963-93-4
Molecular Formula C₂₅H₂₀N₂O₄
Molecular Weight 412.44 g/mol
Appearance White crystalline powder
Purity ≥98.0% (HPLC)
Storage Temperature 2-8°C
Reaction Suitability Fmoc solid-phase peptide synthesis

**

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol describes the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence. The protocol can be adapted for automated peptide synthesizers.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if the sequence contains Trp)

  • DODT (2,2'-(Ethylenedioxy)diethanethiol) (if the sequence contains Arg)

  • Diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and OxymaPure®/HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature. For coupling of this compound, a longer coupling time (up to 4 hours) or the use of a more potent coupling reagent like HATU may be beneficial to ensure high coupling efficiency.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan, add 2.5% DTT. For peptides containing arginine, add 2.5% DODT.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Cellular Imaging of Peptides Labeled with p-Cyanophenylalanine

This protocol provides a general guideline for imaging the cellular uptake and localization of a PheCN-labeled peptide using fluorescence microscopy. Optimization of peptide concentration and incubation time may be required for different cell types and peptide sequences.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • PheCN-labeled peptide, dissolved in a sterile, biocompatible solvent (e.g., water, DMSO)

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

  • Fluorescence microscope equipped with appropriate filters for PheCN (Excitation ~280 nm, Emission ~300-350 nm). Note that due to the deep-UV excitation, specialized optics and light sources may be required. Alternatively, two-photon excitation can be employed.

  • Live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels.

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Peptide Treatment:

    • Prepare a stock solution of the PheCN-labeled peptide.

    • Dilute the peptide stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and replace it with the peptide-containing medium.

  • Incubation: Incubate the cells with the peptide for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • Wash-Free Imaging (Recommended for PheCN): The environmentally sensitive nature of PheCN fluorescence makes it suitable for wash-free imaging, where the fluorescence of the unbound peptide in the medium is low.

    • Directly transfer the cells to the fluorescence microscope for imaging without washing.

  • Imaging with Washes (Optional):

    • If background fluorescence from the medium is high, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Nuclear Counterstaining (Optional):

    • If desired, incubate the cells with Hoechst 33342 or DAPI according to the manufacturer's protocol to visualize the nuclei.

  • Fluorescence Microscopy:

    • Place the dish or slide on the microscope stage within the live-cell imaging chamber.

    • Use the appropriate excitation and emission filters for PheCN. A common excitation wavelength is around 280 nm, with emission collected in the 300-350 nm range.

    • Acquire images using a sensitive camera.

    • Capture images of different fields of view and z-stacks if desired for 3D reconstruction.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the PheCN-labeled peptide.

Visualizations

Experimental Workflow for Peptide Labeling and Imaging

Caption: Workflow for peptide synthesis, purification, and cellular imaging.

Signaling Pathway Example: GRPR-Targeted Imaging

Gastrin-releasing peptide (GRP) receptor (GRPR) is overexpressed in several cancers and is a target for diagnostic imaging. A GRP analog labeled with PheCN could be used to visualize GRPR-expressing cells and study receptor-mediated signaling.

G cluster_0 Cell Membrane PheCN-GRP Analog PheCN-GRP Analog GRPR GRPR PheCN-GRP Analog->GRPR Binding Gq/11 Gq/11 GRPR->Gq/11 Activation PLC PLC Gq/11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects Cell Membrane Cell Membrane

Caption: GRPR signaling pathway targeted by a PheCN-labeled GRP analog.

References

Troubleshooting & Optimization

Overcoming low coupling efficiency of Fmoc-Phe(4-CN)-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the low coupling efficiency of Fmoc-Phe(4-CN)-OH in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Overcoming Low Coupling Efficiency

This guide addresses common issues encountered during the incorporation of this compound and provides systematic solutions.

Q1: Why am I observing low coupling efficiency with this compound?

A1: Low coupling efficiency with this compound can be attributed to a combination of factors:

  • Steric Hindrance: The bulky Fmoc protecting group, combined with the rigid structure of the cyanophenylalanine side chain, can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance is a common issue with substituted phenylalanine derivatives and other hindered amino acids.

  • Electronic Effects: The electron-withdrawing nature of the 4-cyano group can influence the reactivity of the carboxyl group. While this can sometimes facilitate activation, it may also affect the stability of the activated species.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the resin, making the N-terminal amine less accessible for coupling.[1] This is a sequence-dependent phenomenon but can be exacerbated by the presence of hydrophobic or rigid unnatural amino acids.

  • Suboptimal Activation: Standard coupling protocols may not be sufficient to fully activate the sterically hindered this compound, leading to incomplete reactions.

  • Reagent Purity and Stability: The purity of this compound, coupling reagents, and solvents is crucial.[2] Degraded reagents or the presence of moisture can significantly reduce coupling efficiency.

Q2: How can I detect and confirm incomplete coupling of this compound?

A2: Several methods can be used to detect incomplete coupling:

  • Kaiser Test: This is a qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A positive result (blue or purple color) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless) suggests complete coupling.

  • HPLC and Mass Spectrometry (MS) Analysis: After cleaving a small amount of the peptide from the resin, the crude product can be analyzed by HPLC and MS. The presence of a significant peak corresponding to the mass of the deletion sequence (the peptide lacking the this compound residue) is a definitive indicator of incomplete coupling.

Q3: What immediate steps can I take if I detect incomplete coupling?

A3: If a positive Kaiser test or other indicators suggest incomplete coupling, the following actions are recommended:

  • Double Coupling: Immediately perform a second coupling step using a fresh solution of activated this compound. This provides a second opportunity for the reaction to proceed to completion.

  • Capping: If double coupling is unsuccessful or not desired, cap the unreacted amines using a reagent like acetic anhydride. This will prevent the formation of deletion sequences and simplify the purification of the target peptide.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

A1: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. While standard reagents can be used, uronium/aminium or phosphonium salt-based reagents often yield better results.

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly effective for hindered couplings. HATU, in particular, is often cited for its high reactivity.

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings and can be used in excess to drive the reaction to completion.

  • Carbodiimides with Additives: If using a carbodiimide like DIC, the inclusion of an additive such as OxymaPure or HOAt is recommended to enhance efficiency and reduce racemization.[3]

Q2: How do reaction conditions affect the coupling of this compound?

A2: Optimizing reaction conditions is critical for overcoming low coupling efficiency:

  • Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can allow the sterically hindered reaction to proceed more completely.

  • Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier. However, this should be approached with caution as it can increase the risk of side reactions like racemization.

  • Solvent: While DMF is the most common solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for sequences prone to aggregation.[1]

Q3: What is the recommended stoichiometry for coupling this compound?

A3: For difficult couplings, it is advisable to use a higher excess of the amino acid and coupling reagents. A common starting point is to use 3-5 equivalents of this compound and the coupling reagent relative to the resin loading capacity. The amount of base, such as DIPEA, is typically double the molar equivalent of the amino acid.

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents for sterically hindered amino acids. While this data is not specific to this compound, it provides a valuable comparison to guide reagent selection.

Coupling ReagentHindered Amino Acid ExampleBaseSolventTime (h)Temp. (°C)Yield (%)Racemization (%)Reference
Uronium/Aminium Salts
HATUFmoc-Aib-OH + H-Aib-OMeDIPEADMF2RT95<1[4]
HBTUBoc-Phe-(NMe)Aib-OH + H-Phe-OBzlDIPEADMFRT-Significant Yields-
COMUGeneral HinderedDIPEADMF-RTComparable to HATUReduced vs. HBTU
Phosphonium Salts
PyBOPGeneral HinderedDIPEADMF/DCM1-3RTHighLow
Carbodiimides + Additives
DIC/HOAtGeneral Hindered-DMF>2RTGoodLow

Note: "Aib" refers to α-aminoisobutyric acid, a classic example of a sterically hindered amino acid. "RT" denotes room temperature. This table is a synthesis of data from multiple sources, and reaction conditions may vary.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling this compound.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for at least 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion of the reaction.

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. If the test is positive, consider a second coupling (see Protocol 2).

Protocol 2: Double Coupling Procedure

This protocol should be employed if the first coupling is incomplete.

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1 for 2-4 hours.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1. Add this solution to the washed resin and allow the reaction to proceed for another 2-4 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Visual Guides

Troubleshooting_Workflow Start Start SPPS with This compound Coupling Perform Coupling (e.g., HATU, 2-4h) Start->Coupling KaiserTest Perform Kaiser Test Coupling->KaiserTest Incomplete Incomplete Coupling (Positive Test) KaiserTest->Incomplete Positive Complete Complete Coupling (Negative Test) KaiserTest->Complete Negative DoubleCouple Perform Double Coupling Incomplete->DoubleCouple Capping Consider Capping Unreacted Amines Incomplete->Capping NextCycle Proceed to Next Fmoc Deprotection Complete->NextCycle DoubleCouple->KaiserTest Re-test DoubleCouple->NextCycle If now negative Logical_Relationships Problem Low Coupling Efficiency of this compound Cause1 Steric Hindrance Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Cause3 Suboptimal Activation Problem->Cause3 Solution1 Use Potent Coupling Reagents (HATU, COMU, PyBOP) Cause1->Solution1 Solution2 Increase Reaction Time & Temperature Cause1->Solution2 Solution4 Use NMP as Solvent Cause2->Solution4 Cause3->Solution1 Cause3->Solution2 Solution3 Perform Double Coupling Cause3->Solution3

References

Technical Support Center: Synthesis of Cyano-Group-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for preventing side reactions of the cyano group, particularly in amino acids like 4-cyanophenylalanine (Phe(4-CN)), during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the cyano group on cyanophenylalanine stable to standard Fmoc-SPPS conditions?

A1: Yes, the cyano group is generally very stable under the standard conditions used in Fmoc-based solid-phase peptide synthesis. This includes repeated exposure to basic conditions for Fmoc deprotection (e.g., 20% piperidine in DMF) and standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma).[1][2][3] The primary context in which the cyano group is intentionally modified is through post-synthesis hydration to a carboxamide, a reaction that requires specific and non-standard SPPS conditions like hydrogen peroxide and base.

Q2: Can the cyano group be hydrolyzed to a carboxamide or carboxylic acid during synthesis or cleavage?

A2: Hydrolysis of the cyano group is not a commonly observed side reaction under standard SPPS conditions. Acid- or base-catalyzed hydrolysis of nitriles typically requires more forcing conditions, such as prolonged heating in strong aqueous acid or base, which are not encountered during routine Fmoc-SPPS cycles or standard TFA cleavage.[4] Standard cleavage cocktails, such as TFA/TIS/H2O, are used for short durations (1-3 hours) and are not typically sufficient to cause significant hydrolysis.[5]

Q3: Is the cyano group susceptible to reduction to an aminomethyl group during peptide synthesis?

A3: Reduction of the cyano group is highly unlikely during standard Fmoc-SPPS. This reaction typically requires catalytic hydrogenation (e.g., H₂/Pd) or strong hydride reagents, which are not used in the standard Fmoc synthesis workflow. The cleavage step with TFA and scavengers like triisopropylsilane (TIS) does not possess the reducing potential to convert a nitrile to an amine.

Q4: Which coupling reagents are recommended for incorporating Fmoc-Phe(4-CN)-OH?

A4: Standard aminium-based (HBTU, HATU) or phosphonium-based (PyBOP) coupling reagents are highly effective for coupling this compound with minimal risk of side reactions to the cyano group. Carbodiimide reagents like DIC, when used with an additive such as OxymaPure or HOBt, are also suitable. In fact, carbodiimides are known to sometimes cause the dehydration of asparagine or glutamine side chains to form a nitrile, indicating the stability of the nitrile group under these conditions.

Q5: Are any special precautions needed during the final TFA cleavage and deprotection step?

A5: No special precautions are typically required for the cyano group itself during TFA cleavage. A standard cleavage cocktail, such as 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS), is generally sufficient. The selection of scavengers should be based on other sensitive residues in the peptide sequence (e.g., Trp, Met, Cys), not on the presence of cyanophenylalanine.

Troubleshooting Guide

This guide addresses issues that may be incorrectly attributed to the cyano group and provides a logical path for troubleshooting.

Issue 1: Unexpected Mass Observed in Final Peptide (+18 Da)

Q: My mass spectrometry (MS) analysis shows a peak with a mass increase of +18 Da from the expected peptide mass. Is this due to hydrolysis of the cyano group to a carboxylic acid?

A: While hydrolysis of the cyano group to a carboxylic acid would result in a +17 Da change (R-CN → R-COOH, net addition of O₂H, loss of N) and subsequent formation of a primary amide would be +18 Da (R-CN -> R-CONH2), this is highly improbable under standard conditions. A far more common cause for a -18 Da mass change is aspartimide formation if an Asp residue is present in your sequence.

Troubleshooting Workflow: Unexpected Mass (+18 Da)

G start Observation: Unexpected Mass (+18 Da) q1 Is the side reaction Hydrolysis of Cyano Group (R-CN → R-CONH₂)? start->q1 a1_no Highly Unlikely. Requires non-standard, harsher conditions. q1->a1_no No q2 Is there an Asp (D) residue followed by a small residue (e.g., Gly, Ser, Ala)? q1->q2 Investigate Other Causes a2_yes Probable Cause: Aspartimide Formation (cyclization results in -18 Da, re-opening can lead to isomers). q2->a2_yes Yes a2_no Alternative Cause: Incomplete deprotection of a side chain protecting group (e.g. check for +100 Da for Boc, +252 Da for Pbf). q2->a2_no No solution Solution for Aspartimide: - Use protecting groups like  Fmoc-Asp(OMpe)-OH. - Use lower basicity for  Fmoc deprotection (e.g., DBU/piperidine). a2_yes->solution

Caption: Troubleshooting workflow for a +18 Da mass addition.

Issue 2: Unexpected Mass Observed in Final Peptide (+4 Da)

Q: My MS analysis shows a peak with a mass increase of +4 Da. Could this be the reduction of the cyano group to an aminomethyl group (R-CH₂NH₂)?

A: This is extremely unlikely. The addition of 4 mass units corresponds to the addition of 4 hydrogen atoms (R-C≡N → R-CH₂-NH₂). This is a reductive process that requires strong reducing agents not present in standard Fmoc-SPPS or TFA cleavage. It is more likely that another modification or artifact is present.

Troubleshooting Workflow: Unexpected Mass (+4 Da)

G start Observation: Unexpected Mass (+4 Da) q1 Is the side reaction Reduction of Cyano Group (R-CN → R-CH₂NH₂)? start->q1 a1_no Extremely Unlikely. Requires strong reducing agents (e.g., H₂/catalyst, LiAlH₄) not used in SPPS. q1->a1_no No q2 Review MS Data. Could it be a sodium adduct (+23 Da) of a deletion sequence (-19 Da for Phe)? q1->q2 Investigate Other Causes a2_yes Possible Cause: Formation of a deletion sequence and subsequent sodiation. Check for other common deletion sequences. q2->a2_yes Yes a2_no Alternative Cause: - Check for unexpected adducts from  solvents or scavengers. - Re-run MS and verify calibration. - Consider double incorporation of a  small amino acid. q2->a2_no No

Caption: Troubleshooting workflow for a +4 Da mass addition.

Data Summary: Stability of Functional Groups

The following table summarizes the general stability of the cyano group compared to other common side-chain functional groups under standard SPPS conditions.

Functional GroupFmoc Deprotection (20% Piperidine/DMF)Coupling (HBTU/DIPEA in DMF)TFA Cleavage (TFA/TIS/H₂O)Common Side Reaction
Cyano (on Phe) Stable Stable Stable None commonly observed
Amide (Asn, Gln)StableDehydration (with carbodiimides)StableDeamidation (+1 Da)
Thiol (Cys)StableRacemizationS-alkylation by carbocationsOxidation (+16 Da)
Indole (Trp)StableStableAlkylation by carbocationsOxidation (+16 Da)
Thioether (Met)StableStableS-alkylation by carbocationsOxidation (+16 Da)
Hydroxyl (Ser, Thr)StableO-acylation (if unprotected)StableDehydration (-18 Da)

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-4-cyanophenylalanine

This protocol outlines a standard, robust method for incorporating this compound into a peptide sequence on a solid support.

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-L-4-cyanophenylalanine (this compound)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Completion Check (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Standard Cleavage of a Phe(4-CN)-Containing Peptide

This protocol describes the final cleavage and deprotection of a peptide containing 4-cyanophenylalanine from the solid support.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry thoroughly under vacuum.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by combining:

      • 95% TFA

      • 2.5% Deionized Water

      • 2.5% TIS

    • Note: Add other scavengers like 1,2-ethanedithiol (EDT) if the peptide contains residues like Cys or Met.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the slurry gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the peptide.

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Add the concentrated filtrate dropwise to a centrifuge tube containing a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

  • Isolation and Washing:

    • Centrifuge the suspension to pellet the crude peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC and characterization by mass spectrometry.

References

Technical Support Center: Fmoc-Deprotection of Peptides Containing p-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the synthesis of peptides incorporating p-cyanophenylalanine (p-CN-Phe). This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the specific challenges associated with Fmoc-deprotection for this unique amino acid.

Frequently Asked Questions (FAQs)

Q1: Is the p-cyanophenylalanine side chain stable under standard Fmoc-deprotection conditions?

A1: The p-cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using piperidine. The cyano group is not typically susceptible to the basic conditions required for Fmoc removal. However, prolonged exposure or harsh basic conditions should be monitored, as with any peptide synthesis containing non-standard residues.

Q2: What are the most common issues encountered during Fmoc-deprotection of p-CN-Phe-containing peptides?

A2: The most common issues are similar to those in standard solid-phase peptide synthesis (SPPS), but can be exacerbated by the properties of p-CN-Phe. These include:

  • Incomplete Deprotection: This can be caused by peptide aggregation, which is a known issue in SPPS, potentially leading to deletion sequences.[1][2]

  • Side Reactions: While the p-CN-Phe side chain is relatively stable, other sensitive residues in the sequence can still undergo side reactions like aspartimide formation or racemization.[3]

  • Epimerization: For thioamide-containing peptides, prolonged exposure to bases like piperidine during deprotection can cause epimerization at the α-carbon. While not specific to p-CN-Phe, this highlights the need for optimized, shorter deprotection times when dealing with sensitive residues.[4]

Q3: Can I use standard cleavage cocktails for peptides containing p-cyanophenylalanine?

A3: Yes, standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective. A common and effective non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[5] Scavengers like TIS are crucial to quench reactive cationic species generated during the cleavage of other side-chain protecting groups, which could otherwise modify sensitive residues.

Q4: Are there alternatives to piperidine for Fmoc-deprotection that are recommended for p-CN-Phe peptides?

A4: Yes, several alternatives to piperidine can be advantageous, especially if you encounter issues like aggregation or side reactions.

  • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can reduce epimerization and increase yields for sensitive peptides.

  • 4-Methylpiperidine (4MP) and Piperazine (PZ): These can often be used interchangeably with piperidine and may offer advantages in terms of safety and handling.

  • Milder bases like Morpholine: Often used for highly sensitive sequences, such as glycopeptides, to minimize side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Incomplete Fmoc Removal (Deletion Sequences) Peptide aggregation on the resin, hindering reagent access.• Increase deprotection time or perform a second deprotection step.• Switch to a more effective solvent for disrupting aggregation, although DMF is standard.• Consider using an alternative, stronger base like 2% DBU.
Low Yield of Final Peptide Inefficient deprotection leading to capped sequences; loss of peptide during workup.• Optimize deprotection conditions using a small test cleavage and HPLC analysis.• Ensure complete precipitation of the peptide with cold diethyl ether after cleavage. Small or hydrophobic peptides may require alternative isolation methods.
Side Product Formation (e.g., +14 Da adducts) Dibenzofulvene (DBF), the byproduct of Fmoc removal, can re-add to the N-terminus if not effectively scavenged by the base.• Ensure a sufficient excess of a nucleophilic base like piperidine is used (typically 20% v/v).• If using a non-nucleophilic base like DBU, ensure efficient washing steps to remove DBF.
Racemization of adjacent C-terminal residues The basic conditions of Fmoc deprotection can cause epimerization, particularly with sensitive residues.• Reduce the concentration of piperidine and shorten the deprotection time.• Use a milder base such as 4-methylpiperidine or piperazine.• For highly sensitive thioamides, using 2% DBU with a 1-minute deprotection time has been shown to significantly reduce epimerization.

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection using Piperidine

This protocol is a standard method for Fmoc removal during SPPS.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.

  • Reagent Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 2: Optimized Fmoc-Deprotection using DBU for Sensitive Peptides

This protocol is recommended for sequences prone to epimerization or other base-catalyzed side reactions.

  • Resin Swelling & Washing: Swell the resin in DMF and wash as described in the standard protocol.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct. For extremely sensitive applications, DBU can be used alone, but washing must be highly efficient.

  • Agitation: Agitate the resin suspension at room temperature for 2-5 minutes. Note the significantly shorter reaction time.

  • Reagent Removal: Drain the DBU/piperidine solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of reagents.

Protocol 3: Cleavage and Global Deprotection

This protocol is for cleaving the final peptide from the resin and removing all side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 5-10 mL per 0.5 g of resin) and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Data and Reagent Comparison

Table 1: Comparison of Common Fmoc-Deprotection Reagents
ReagentTypical Concentration (v/v)Typical TimeKey AdvantagesPotential IssuesCitation
Piperidine (PP) 20-30% in DMF10-20 minEffective, well-established, scavenges DBF.Can cause side reactions (aspartimide, racemization); controlled substance.
4-Methylpiperidine (4MP) 20% in DMF10-20 minGood alternative to piperidine, less regulated.Similar potential for side reactions as piperidine.
Piperazine (PZ) 10% (w/v) in DMF/Ethanol (9:1)10-20 minSafer alternative, effective.Requires ethanol for solubility, used at lower concentrations.
DBU 2% in DMF1-5 minVery fast, reduces epimerization.Non-nucleophilic (does not scavenge DBF), requires careful washing.
Morpholine 50% in DMF20-30 minMilder conditions, good for sensitive peptides.Slower reaction times.

Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Next Fmoc-AA-OH Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Repeat Final Residue? Wash2->Repeat Repeat->Deprotect No Cleave 6. Cleave & Globally Deprotect (TFA) Repeat->Cleave Yes End Purified Peptide Cleave->End

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Tree Start Problem with Deprotection? Incomplete Incomplete Removal? Start->Incomplete SideProduct Side Product Formation? Incomplete->SideProduct No Sol1 Increase deprotection time OR Use stronger base (2% DBU) Incomplete->Sol1 Yes Sol2 Is residue sensitive to base? (e.g., Asp, Cys) SideProduct->Sol2 Yes End Consult further literature SideProduct->End No Sol3 Use milder base (Morpholine) OR Use 2% DBU with shorter time Sol2->Sol3 Yes Sol4 Ensure sufficient scavenger (e.g., 20% Piperidine) Sol2->Sol4 No

Caption: Decision tree for troubleshooting Fmoc-deprotection issues.

References

Technical Support Center: Aggregation of Peptides with Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies for handling peptides that contain hydrophobic unnatural amino acids (UAAs). The inherent hydrophobicity of these molecules often leads to significant challenges with aggregation, impacting solubility, purification, and biological activity.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide with hydrophobic UAAs crashing out of solution?

A1: Peptides with a high percentage of hydrophobic residues, including many UAAs like Cyclohexylalanine (Cha) or Naphthylalanine (Nal), tend to aggregate in aqueous solutions to minimize the unfavorable interaction between their nonpolar side chains and water.[1][2] This self-association is a primary driver of precipitation.[2] Key factors governing solubility include the peptide's overall amino acid composition, net charge at a given pH, and its tendency to form secondary structures like β-sheets, which can be promoted by certain UAAs.[1] Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.[1]

Q2: I can't dissolve my lyophilized peptide. What is the first step?

A2: Always start with a small test amount of your peptide before attempting to dissolve the entire batch. A systematic, step-wise approach is recommended:

  • Water First: Attempt to dissolve a small amount (e.g., 1 mg) in sterile, distilled water to a concentration of 1 mg/mL.

  • Assess Charge: If insoluble in water, determine the peptide's theoretical net charge.

    • Basic Peptides (Net Positive Charge): Add a small amount of 10% acetic acid or 0.1% TFA dropwise.

    • Acidic Peptides (Net Negative Charge): Add a small amount of 1% ammonium hydroxide or 0.1 M ammonium bicarbonate dropwise.

  • Organic Solvents (for Hydrophobic/Neutral Peptides): If the peptide remains insoluble, it is likely highly hydrophobic. Use a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to fully dissolve the peptide first. Then, slowly add your desired aqueous buffer to this mixture with constant vortexing. Be cautious, as precipitation can occur if the solubility limit in the final mixture is exceeded.

    Note: Avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation; use DMF instead.

Q3: My peptide dissolves in DMSO but precipitates when I add my aqueous buffer. What should I do?

A3: This indicates that the final concentration of the peptide in the mixed solvent system is too high, exceeding its solubility limit.

  • Reduce Final Concentration: Attempt the dilution again, aiming for a lower final peptide concentration.

  • Slow Down Dilution: Add the aqueous buffer very slowly (dropwise) to the peptide-organic solvent stock while vigorously vortexing. This prevents localized high concentrations of the peptide that can initiate aggregation.

  • Increase Organic Co-solvent: You may need a higher percentage of the organic solvent in your final mixture. However, always consider the tolerance of your downstream assay to solvents like DMSO.

Q4: How can I detect and quantify the aggregation of my peptide?

A4: Several analytical techniques can be used to characterize peptide aggregation. A multi-method approach is often necessary for a complete picture.

  • Visual Inspection: The simplest method is to check for cloudiness or visible precipitates in your solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering caused by aggregates, providing a simple turbidity measurement.

  • Thioflavin T (ThT) Fluorescence Assay: This dye binds specifically to amyloid-like fibrillar aggregates, resulting in a characteristic increase in fluorescence, which is useful for monitoring aggregation kinetics.

  • Size Exclusion Chromatography (SEC): SEC is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective for detecting the presence of larger aggregate species.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution(s)
Peptide is insoluble in all tested solvents. Extreme hydrophobicity or stable, pre-existing aggregated structure from synthesis/lyophilization.1. Use Denaturing Agents: As a last resort for non-biological assays, dissolve in 6 M guanidine hydrochloride (GdnHCl) or 8 M urea to disrupt aggregates. 2. Strong Acids: A minimal amount of formic acid or TFA can be used for initial dissolution, followed by careful dilution. 3. Resynthesis: Consider redesigning the peptide to include solubilizing groups (e.g., charged amino acids like Lys or Arg) if feasible for your application.
Solution becomes cloudy or forms a gel over time, especially during storage. The peptide is metastable and slowly aggregating at the storage concentration and temperature.1. Optimize Storage Buffer: Screen different pH values or add stabilizing excipients (e.g., arginine, sucrose). 2. Aliquot and Freeze: Store the peptide in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Use Chaotropic Agents: For stock solutions, consider adding a low concentration of GdnHCl or urea if compatible with downstream use.
Aggregation occurs during solid-phase peptide synthesis (SPPS). Growing peptide chains are interacting on the resin, forming secondary structures that hinder subsequent coupling reactions.1. Incorporate Structure-Disrupting Elements: Insert pseudoproline dipeptides or backbone-protecting groups (Hmb, Dmb) every 6-7 residues to introduce kinks and prevent hydrogen bonding. 2. Optimize Synthesis Conditions: Switch from DMF to NMP as the primary solvent, or perform couplings at an elevated temperature to disrupt aggregates.

Experimental Protocols

Protocol 1: Step-wise Solubility Test for a Novel Hydrophobic Peptide

This protocol provides a systematic way to determine the optimal solvent for a peptide with unknown solubility characteristics.

  • Preparation: Before opening, centrifuge the vial to collect all lyophilized powder at the bottom.

  • Initial Test (Water): Weigh ~1 mg of the peptide. Add 100 µL of sterile water. Vortex. If it dissolves, solubility is ≥10 mg/mL.

  • Dilution: If not soluble, add another 900 µL of water to create a 1 mg/mL suspension.

  • Screening: Aliquot 100 µL of this suspension into four separate microcentrifuge tubes.

    • Tube 1 (Acidic): Add 1 µL of 10% acetic acid.

    • Tube 2 (Basic): Add 1 µL of 1% ammonium hydroxide.

    • Tube 3 (Organic 1): Add 50 µL of DMSO.

    • Tube 4 (Organic 2): Add 50 µL of acetonitrile.

  • Analysis: Vortex all tubes and visually inspect for clarity. This provides a rapid indication of the most suitable solvent class (acidic, basic, or organic) for your peptide.

  • Refinement: Once the best solvent is identified, you can further optimize the concentration and perform serial dilutions into your final aqueous buffer.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation

This is a common method to detect the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 2.5 mM ThT solution in water. Filter through a 0.2 µm filter. Store protected from light at 4°C.

    • ThT Working Solution: Dilute the stock solution in a suitable buffer (e.g., 50 mM glycine, pH 8.5) to a final concentration of 25 µM.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add your peptide solution (at the desired concentration and conditions) and the ThT working solution to each well.

    • Include controls: buffer with ThT only (for background) and a known aggregating peptide if available (positive control).

  • Measurement:

    • Incubate the plate at a controlled temperature (e.g., 37°C), with or without shaking.

    • Measure fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence (buffer + ThT) from the values of the peptide-containing wells.

    • Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation.

Visual Troubleshooting Guides

G start Start: Lyophilized Hydrophobic Peptide test_sol Test Solubility (Small Amount) start->test_sol water Try Sterile Water test_sol->water soluble Soluble water->soluble Yes insoluble_water Insoluble in Water water->insoluble_water check_charge Check Peptide Net Charge insoluble_water->check_charge No acidic Acidic (Net Neg) check_charge->acidic basic Basic (Net Pos) check_charge->basic neutral Neutral / Hydrophobic check_charge->neutral add_base Add Dilute Base (e.g., NH4OH) acidic->add_base Try add_acid Add Dilute Acid (e.g., Acetic Acid) basic->add_acid Try add_org Use Organic Solvent (DMSO, DMF) neutral->add_org Try soluble2 Soluble add_base->soluble2 insoluble_final Still Insoluble add_base->insoluble_final add_acid->soluble2 add_acid->insoluble_final add_org->soluble2 add_org->insoluble_final denature Consider Denaturants (GdnHCl, Urea) insoluble_final->denature

Caption: Decision workflow for initial peptide solubilization.

G start Problem: Peptide precipitates when adding aqueous buffer to organic stock cause Cause: Exceeded solubility limit in the final solvent mixture start->cause solutions Potential Solutions cause->solutions sol1 Decrease final peptide concentration solutions->sol1 sol2 Slow down buffer addition (dropwise while vortexing) solutions->sol2 sol3 Increase percentage of organic co-solvent solutions->sol3 check Check assay compatibility with higher organic % sol3->check

Caption: Troubleshooting precipitation during buffer addition.

References

Technical Support Center: Fmoc-Phe(4-CN)-OH in Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing long peptides incorporating Fmoc-Phe(4-CN)-OH. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when synthesizing long peptides (>30 amino acids)?

A1: The primary challenges in synthesizing long peptides are aggregation of the growing peptide chain and incomplete coupling or deprotection reactions.[1] Aggregation, where peptide chains bind to each other, can hinder the accessibility of reagents to the reactive sites, leading to lower yields and purity.[1][2] This issue is often exacerbated by hydrophobic sequences and the formation of secondary structures on the resin.[2][3]

Q2: Does incorporating this compound introduce any specific difficulties?

A2: this compound, a non-natural amino acid, can be considered a "difficult" residue due to its hydrophobicity and steric bulk, which may contribute to aggregation and require optimized coupling conditions. The cyano group is generally stable to standard Fmoc-SPPS conditions, including repeated piperidine treatments for Fmoc deprotection and TFA for final cleavage.

Q3: What general strategies can improve the success rate of synthesizing long peptides containing this compound?

A3: Several advanced strategies can be employed:

  • Resin Selection: Use high-swelling resins with low initial loading (0.1-0.3 mmol/g), such as PEG-based resins (e.g., NovaPEG, TentaGel), to improve solvation of the peptide chain.

  • "Structure-Breaking" Residues: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to disrupt the secondary structures that lead to aggregation.

  • Microwave & Elevated Temperatures: Microwave-assisted synthesis or increasing the reaction temperature can improve reaction kinetics for both coupling and deprotection steps, helping to overcome aggregation.

  • Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to washing or coupling solutions can disrupt hydrogen bonding and reduce aggregation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of long peptides with this compound.

Problem 1: Incomplete Coupling (Positive Kaiser Test after Coupling)

A positive Kaiser test (blue beads) indicates free primary amines, meaning the coupling reaction was unsuccessful.

dot

Caption: Decision tree for troubleshooting incomplete coupling reactions.

Quantitative Comparison of Coupling Reagents for Hindered Residues

For difficult couplings, such as those involving this compound, selecting a more powerful coupling reagent is critical. Uronium/Aminium salt-based reagents are generally preferred.

Coupling ReagentClassRelative PotencyKey AdvantagesPotential Issues
HBTU/TBTU Uronium/AminiumStandardCost-effective, widely used.Can cause guanidinylation of free amines.
HATU/HCTU Uronium/AminiumHighMore reactive than HBTU, good for hindered amino acids.More expensive. HATU is based on the explosive HOBt precursor.
COMU Uronium/AminiumVery HighExcellent efficiency, safer (non-explosive precursor), good solubility.Higher cost.
DIC/Oxyma Carbodiimide/AdditiveHighReduces racemization, Oxyma is a safer alternative to HOBt/HOAt.Slower reaction times compared to onium salts.
Problem 2: Peptide Aggregation (Resin Swelling Decreases)

A visible shrinking of the resin bed is a strong indicator of on-resin aggregation.

dot

Caption: Proactive and reactive strategies to manage peptide aggregation.

Problem 3: Incomplete Fmoc Deprotection (Positive Kaiser Test after Deprotection)

If the Kaiser test remains yellow after the standard deprotection step, the Fmoc group has not been removed. This stalls the entire synthesis.

Recommended Solutions:

  • Repeat and Extend: Immediately repeat the deprotection step, extending the reaction time to 20-30 minutes.

  • Stronger Base: For subsequent deprotection steps in a difficult sequence, consider modifying the deprotection solution. Adding 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% piperidine/DMF solution can significantly increase deprotection efficiency.

  • Solvent Choice: Switch the solvent from DMF to NMP (N-Methyl-2-pyrrolidone), which can improve reagent access in some aggregated sequences.

Experimental Protocols

Protocol 1: Difficult Coupling of this compound

This protocol is recommended when incorporating this compound or another sterically hindered amino acid.

  • Resin Preparation: Swell the peptide-resin (1 eq.) in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amine and wash thoroughly with DMF (5x).

  • Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and collidine (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the reaction vessel at room temperature for 2 hours. For extremely difficult sequences, the temperature can be raised to 50°C for 1 hour.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

  • Washing: If the Kaiser test is negative (yellow), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step. If the test is positive, perform a second coupling (Step 3).

Protocol 2: Standard Fmoc Deprotection
  • Washing: Wash the peptide-resin with DMF (3x, 1 min each).

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

  • Drain and Repeat: Drain the solution. Add a fresh solution of 20% piperidine in DMF and agitate for 7-10 minutes.

  • Final Washes: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to ensure all piperidine and dibenzofulvene adducts are removed.

Protocol 3: Cleavage from Resin and Side-Chain Deprotection
  • Preparation: Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard "Reagent R" cocktail is often suitable: 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a vented vessel. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA with a gentle stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Purification: Centrifuge the peptide/ether mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

References

Impact of coupling reagents on Fmoc-Phe(4-CN)-OH incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incorporation of Fmoc-Phe(4-CN)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when incorporating this compound into a peptide sequence?

A1: this compound is a phenylalanine derivative used in peptide synthesis.[1][2] Key considerations for its successful incorporation include selecting an appropriate coupling reagent, optimizing reaction conditions to overcome any potential steric hindrance or electronic effects from the cyano group, and ensuring the high purity of the amino acid derivative.[3][4]

Q2: How does the cyano group on the phenylalanine ring affect the coupling reaction?

A2: The cyano group is electron-withdrawing, which can influence the reactivity of the carboxyl group during the activation and coupling steps. While this can sometimes enhance reactivity, it is crucial to select a robust coupling strategy to ensure efficient amide bond formation.[4]

Q3: Which coupling reagents are recommended for this compound?

A3: For non-standard or potentially challenging amino acids like this compound, uronium/aminium-based reagents such as HATU, HBTU, and HCTU are generally recommended due to their high reactivity and efficiency. Carbodiimide-based reagents like DIC in the presence of an additive such as Oxyma or HOBt can also be effective, particularly when minimizing racemization is a primary concern.

Q4: Is a protecting group needed for the cyano group?

A4: The cyano group is generally stable under the standard conditions of Fmoc-based SPPS, including piperidine treatment for Fmoc deprotection and acidic conditions for final cleavage. Therefore, a specific protecting group for the cyano moiety is not typically required.

Q5: What are the expected coupling efficiencies for this compound?

A5: With an optimized protocol, coupling efficiencies for this compound are expected to be high, generally exceeding 98%. However, the efficiency can be sequence-dependent and influenced by factors such as the preceding amino acid residue and the choice of coupling reagent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Coupling (Positive Kaiser test after coupling)- Insufficient activation of this compound.- Steric hindrance from the growing peptide chain.- Peptide aggregation.- Switch to a more potent coupling reagent: Use HATU or HCTU, which are known to be highly effective for difficult couplings.- Double couple: Repeat the coupling step with fresh reagents.- Increase reagent excess: Use a higher molar excess (3-5 equivalents) of the amino acid and coupling reagent.- Extend coupling time: Increase the reaction time to 2-4 hours to ensure completion.
Low Yield of Final Peptide - Cumulative incomplete couplings and deprotections.- Loss of peptide from the resin during synthesis.- Optimize coupling and deprotection steps: Ensure each step goes to completion using monitoring tests like the Kaiser test.- Use a more acid-labile resin for sensitive peptides: For example, use a 2-chlorotrityl chloride (2-CTC) resin.
Presence of Deletion Peptides in Final Product (Peptide missing the Phe(4-CN) residue)- Incomplete coupling of this compound.- Implement solutions for low coupling efficiency. - Consider pre-activation: Allow the this compound to pre-activate with the coupling reagent and a base like DIPEA for a few minutes before adding to the resin.
Side Reactions (Unexpected peaks in HPLC)- Impure reagents or solvents.- Racemization during activation/coupling.- Use high-purity this compound (≥98%). - Use anhydrous solvents. - For carbodiimide-mediated couplings, use an additive like HOBt or Oxyma to suppress racemization.

Data Summary: Coupling Reagent Performance

Coupling Reagent Class Relative Reactivity Racemization Potential Key Advantages Potential Disadvantages
HATU Uronium/AminiumVery HighLowFast kinetics, highly effective for sterically hindered amino acids.Higher cost, potential for guanidinylation of the N-terminus if not used correctly.
HBTU Uronium/AminiumHighLowWidely used, efficient for standard couplings.Less reactive than HATU, potential for guanidinylation.
HCTU Uronium/AminiumVery HighLowSimilar reactivity to HATU, often more cost-effective.Can be less stable than HBTU.
DIC/Oxyma Carbodiimide/AdditiveModerate-HighVery LowLow racemization, cost-effective.Slower reaction times compared to uronium reagents, formation of insoluble DCU byproduct if DCC is used instead of DIC.
PyBOP PhosphoniumHighLowGood for hindered couplings, does not guanidinylate the N-terminus.Can be less efficient than HATU for very difficult sequences.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a manual coupling cycle for incorporating this compound onto a resin-bound peptide chain.

1. Resin Preparation:

  • The peptide-resin with a free N-terminal amine is swelled in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
  • The DMF is drained.

2. Fmoc Deprotection:

  • The resin is treated with a 20% solution of piperidine in DMF for 5 minutes.
  • The solution is drained, and the treatment is repeated for an additional 15 minutes.
  • The resin is thoroughly washed with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of DMF.
  • Allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 1-2 hours at room temperature.

4. Monitoring and Washing:

  • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), the coupling step can be repeated with fresh reagents.
  • Once the coupling is complete (negative Kaiser test), the resin is thoroughly washed with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection and washing of the N-terminal amino acid, the resin is washed with DCM and dried under vacuum.

2. Cleavage:

  • A cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) is added to the resin (approximately 10 mL per gram of resin).
  • The mixture is agitated at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification:

  • The resin is filtered, and the filtrate containing the peptide is collected.
  • The peptide is precipitated by adding the filtrate to cold diethyl ether.
  • The precipitated peptide is collected by centrifugation, and the ether is decanted.
  • The peptide pellet is washed again with cold ether and then dried under vacuum.
  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_spps_cycle SPPS Cycle for this compound Incorporation Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagent + DIPEA in DMF Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive Repeat Repeat Cycle KaiserTest->Repeat Negative Repeat->Deprotection For next amino acid

Caption: Experimental workflow for the solid-phase peptide synthesis (SPPS) cycle of this compound incorporation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Coupling of This compound Cause1 Insufficient Reagent Activity Problem->Cause1 Cause2 Steric Hindrance / Aggregation Problem->Cause2 Cause3 Suboptimal Reaction Conditions Problem->Cause3 Solution1A Switch to HATU/HCTU Cause1->Solution1A Solution1B Increase Reagent Equivalents Cause1->Solution1B Solution2A Double Couple Cause2->Solution2A Solution2B Use Chaotropic Agents (e.g., LiCl) Cause2->Solution2B Solution3A Extend Coupling Time Cause3->Solution3A Solution3B Increase Temperature Cause3->Solution3B

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides with Nitrile-Containing Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage of peptides containing nitrile-residues, such as β-cyanoalanine.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides incorporating nitrile-containing amino acids.

Problem Potential Cause Solution
Mass spectrometry analysis shows a +17 Da or +18 Da adduct on the nitrile-containing residue. The nitrile group has been hydrolyzed to a primary amide (+17 Da due to the addition of H₂O and loss of H⁺) or a carboxylic acid (+18 Da from H₂O). This is a common side reaction under strong acidic conditions in the presence of water.1. Minimize Water in the Cleavage Cocktail: Use a cleavage cocktail with a minimal amount of water. A standard Reagent R cocktail (TFA/thioanisole/EDT/anisole) can be modified to be anhydrous. 2. Reduce Cleavage Time: Perform a time-course study to determine the minimum time required for complete removal of protecting groups. Shorter exposure to strong acid can reduce the extent of nitrile hydrolysis.[1] 3. Lower TFA Concentration: For very sensitive sequences, consider using a milder cleavage cocktail with a lower percentage of TFA, although this may require longer reaction times for complete deprotection of other residues.
Incomplete cleavage from the resin or incomplete removal of other side-chain protecting groups. Milder cleavage conditions used to protect the nitrile group may be insufficient for complete deprotection of other residues (e.g., Arg(Pbf)) or for cleaving from certain resins.1. Scavenger Optimization: Ensure the scavenger cocktail is optimized for the other amino acids in your peptide. For example, peptides with Arg(Pbf) benefit from cocktails containing thioanisole.[2] 2. Two-Step Cleavage: Consider a two-step cleavage protocol. First, use a milder condition to remove more labile protecting groups, followed by a shorter exposure to a stronger, anhydrous cleavage cocktail to cleave from the resin and remove more resistant protecting groups.
Purification of the crude peptide is challenging due to co-eluting impurities. Scavengers and byproducts from the cleavage cocktail can sometimes co-elute with the desired peptide, complicating purification by HPLC.1. Ether Precipitation and Washing: Thoroughly precipitate the cleaved peptide in cold diethyl ether and perform multiple washes to remove scavengers.[3] 2. Scavenger Selection: Choose scavengers that have significantly different hydrophobicity from your target peptide to facilitate separation during reverse-phase HPLC.
Low final yield of the desired nitrile-containing peptide. This can be a cumulative effect of incomplete cleavage, side reactions (nitrile hydrolysis), and purification losses.1. Small-Scale Test Cleavage: Before committing the bulk of your resin, perform a small-scale test cleavage to optimize conditions.[4] 2. Careful Monitoring: Analyze the crude product by HPLC and mass spectrometry to identify the major sources of yield loss and address them systematically.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about when cleaving peptides with nitrile-containing residues?

A1: The primary concern is the acid-catalyzed hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂) or a carboxylic acid (-COOH). This occurs when the nitrile is protonated by a strong acid like trifluoroacetic acid (TFA), making it susceptible to nucleophilic attack by water present in the cleavage cocktail.

Q2: What is a good starting cleavage cocktail for a peptide containing a nitrile residue?

A2: A good starting point is a modified version of a standard cleavage cocktail that minimizes water content. For example, a cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% 1,2-ethanedithiol (EDT) can be effective. The inclusion of TIS helps to scavenge carbocations, and EDT can help protect other sensitive residues like cysteine and methionine. It is crucial to use anhydrous TFA and fresh, dry scavengers.

Q3: How can I monitor for nitrile hydrolysis during my optimization experiments?

A3: The most effective way to monitor for nitrile hydrolysis is by using mass spectrometry (MS). Look for peaks corresponding to the mass of your peptide plus 17 Da (amide) and plus 18 Da (carboxylic acid) relative to the expected mass of the nitrile-containing peptide. High-performance liquid chromatography (HPLC) can also be used to resolve these different species.

Q4: Are there alternatives to TFA-based cleavage for peptides with highly sensitive nitrile groups?

A4: Yes, if TFA-based methods consistently lead to significant nitrile hydrolysis, you may need to explore orthogonal protection strategies. This involves using protecting groups for other amino acids that can be removed under non-acidic conditions, such as those that are photolabile or removed by specific enzymes. However, these strategies are more complex and require careful planning during peptide synthesis.

Q5: Can the choice of scavengers impact the stability of the nitrile group?

A5: While the primary role of scavengers is to trap reactive carbocations from protecting groups, their composition can indirectly affect nitrile stability. By efficiently quenching these reactive species, scavengers prevent other potential side reactions that could complicate the analysis of nitrile stability. The most critical factor for nitrile stability, however, remains the exclusion of water.

Data Presentation

Table 1: Qualitative Comparison of Cleavage Cocktails for Nitrile-Containing Peptides

Cleavage Cocktail (v/v/v)Key ComponentsExpected Impact on Nitrile GroupRecommended Use Cases
Standard TFA/TIS/H₂O (95:2.5:2.5) High TFA, WaterHigh risk of hydrolysis due to the presence of water.Not recommended for nitrile-containing peptides.
Anhydrous TFA/TIS (97.5:2.5) High TFA, AnhydrousLower risk of hydrolysis. TIS scavenges carbocations.General purpose for nitrile-peptides without other sensitive residues.
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5) High TFA, Water, Multiple ScavengersHigh risk of hydrolysis due to water content.Not recommended due to the presence of water.
Modified Reagent R (Anhydrous TFA/Thioanisole/EDT/Anisole - 90:5:3:2) High TFA, Anhydrous, Multiple ScavengersLow risk of hydrolysis. Good for peptides with Arg, Met, or Trp.Peptides containing nitrile residues along with other sensitive amino acids.
Low TFA/DCM (e.g., 20:80) Low TFA, AnhydrousVery low risk of hydrolysis.For highly acid-sensitive peptides, but may require longer cleavage times.

Experimental Protocols

Protocol 1: Test Cleavage with Anhydrous TFA Cocktail

  • Resin Preparation: Dry approximately 10-20 mg of the peptide-resin under vacuum for at least 1 hour.

  • Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 97.5% anhydrous TFA and 2.5% triisopropylsilane (TIS). For a 1 mL total volume, use 975 µL of TFA and 25 µL of TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10-20 mL per gram of resin). Gently swirl the mixture at room temperature.

  • Time Course: At 30, 60, and 120-minute intervals, take a small aliquot of the supernatant, precipitate the peptide in cold diethyl ether, and analyze by HPLC and MS to determine the extent of deprotection and nitrile hydrolysis.

  • Work-up: Once the optimal time is determined, precipitate the entire batch of cleaved peptide in a 10-fold volume of cold diethyl ether.

  • Washing: Centrifuge the precipitated peptide, decant the ether, and wash the pellet twice more with cold ether to remove scavengers.

  • Drying and Analysis: Dry the peptide pellet under a stream of nitrogen and analyze the crude product by HPLC and mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nitrile_Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Nitrile Hydrolysis Nitrile Peptide-C≡N (Nitrile) ProtonatedNitrile Peptide-C≡N⁺-H (Protonated Nitrile) Nitrile->ProtonatedNitrile + H⁺ (from TFA) Iminol_intermediate Peptide-C(OH)=N⁺H₂ (Iminol Intermediate) ProtonatedNitrile->Iminol_intermediate + H₂O Amide Peptide-C(=O)NH₂ (Amide - Side Product) Iminol_intermediate->Amide Tautomerization

Caption: Mechanism of acid-catalyzed nitrile hydrolysis during peptide cleavage.

Cleavage_Optimization_Workflow start Start: Peptide with Nitrile Residue test_cleavage Perform Small-Scale Test Cleavage (Anhydrous TFA/TIS, 1 hr) start->test_cleavage analyze Analyze by HPLC/MS test_cleavage->analyze check_nitrile Nitrile Hydrolysis? analyze->check_nitrile check_deprotection Complete Deprotection? check_nitrile->check_deprotection No optimize_time Decrease Cleavage Time check_nitrile->optimize_time Yes increase_time Increase Cleavage Time check_deprotection->increase_time No final_cleavage Perform Full-Scale Cleavage check_deprotection->final_cleavage Yes optimize_time->test_cleavage milder_acid Use Milder Acid (e.g., lower TFA conc.) optimize_time->milder_acid If hydrolysis persists milder_acid->test_cleavage increase_time->test_cleavage stronger_cocktail Use Stronger Anhydrous Cocktail increase_time->stronger_cocktail If deprotection is still incomplete stronger_cocktail->test_cleavage

Caption: Workflow for optimizing the cleavage of nitrile-containing peptides.

References

Identifying and removing deletion sequences in p-cyanophenylalanine peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing deletion sequences in peptides containing the unnatural amino acid p-cyanophenylalanine (pCpa or Fca).

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and how do they arise during p-cyanophenylalanine peptide synthesis?

Deletion sequences are peptides that are missing one or more amino acid residues from the target sequence. They are a common impurity in solid-phase peptide synthesis (SPPS) and primarily result from incomplete coupling of an amino acid to the growing peptide chain.[1][2] This can be followed by the successful coupling of the subsequent amino acid, leading to a shorter, incorrect peptide sequence.

Several factors can contribute to the formation of deletion sequences during the synthesis of p-cyanophenylalanine-containing peptides:

  • Steric Hindrance: The bulky nature of the p-cyanophenylalanine side chain, as well as that of other large amino acids, can physically impede the approach of the incoming activated amino acid, leading to incomplete coupling.[1][3][4]

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can fold into secondary structures or aggregate on the solid support. This can make the N-terminal amine of the growing chain inaccessible for the next coupling reaction.

  • Inefficient Coupling Reactions: Insufficient activation of the incoming amino acid's carboxylic acid or a suboptimal choice of coupling reagents can lead to slow or incomplete reactions.

  • Poor Resin Swelling: The solid support must be adequately swelled in the synthesis solvent to ensure that all reaction sites are accessible. Poor swelling can limit the diffusion of reagents to the growing peptide chain.

Q2: How can I detect the presence of deletion sequences in my crude p-cyanophenylalanine peptide product?

Several analytical techniques can be employed to identify and quantify deletion sequences:

  • Mass Spectrometry (MS): Techniques like MALDI-MS and LC-MS are powerful tools for identifying deletion sequences. The mass spectrum of the crude product will show peaks corresponding to the full-length peptide as well as peaks with lower molecular weights, which may correspond to deletion sequences. High-resolution mass spectrometry (HR-MS/MS) can be used to sequence the peptide fragments and pinpoint the exact location of the missing amino acid.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing peptide purity. Deletion sequences, being shorter and often having different hydrophobicity compared to the full-length peptide, will typically have different retention times and appear as separate peaks in the chromatogram.

  • Edman Degradation: This classical method sequentially removes and identifies amino acids from the N-terminus of a peptide. While less common for routine analysis, it can be used to confirm the sequence of both the desired peptide and any isolated impurity peaks suspected to be deletion sequences.

Q3: What strategies can I use during synthesis to minimize the formation of deletion sequences?

Proactive measures during peptide synthesis are crucial to prevent the formation of deletion sequences:

  • Double Coupling: For amino acids that are known to be difficult to couple, such as those that are sterically hindered or prone to aggregation, performing the coupling reaction twice before proceeding to the next deprotection step can significantly improve the coupling efficiency.

  • Capping: After the primary coupling step, any unreacted N-terminal amines can be permanently blocked or "capped" by acetylation with a reagent like acetic anhydride. This prevents these unreacted chains from participating in subsequent coupling steps, thereby terminating the synthesis of potential deletion sequences.

  • Optimize Coupling Reagents: For challenging couplings, consider using more potent activating reagents. Reagents like HATU, HCTU, and COMU are generally more effective than HBTU.

  • Solvent Choice: While DMF is a common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) can be a better choice for peptides prone to aggregation due to its superior solvating properties.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection steps, which can help to overcome kinetic barriers and reduce the likelihood of incomplete reactions that lead to deletion sequences.

Q4: How can I remove deletion sequences from my synthesized p-cyanophenylalanine peptide?

If deletion sequences are present in the crude product, they can be removed through various purification techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptides. By optimizing the gradient of the mobile phase, it is often possible to achieve baseline separation of the full-length peptide from shorter deletion sequences based on differences in their hydrophobicity.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be used as an initial purification step to remove significantly shorter truncated and deletion sequences from the larger, full-length peptide.

  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge. If the deletion of a specific amino acid results in a change in the overall charge of the peptide, IEX can be a powerful tool for purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant peak with lower mass than the target peptide in MS analysis. Incomplete coupling leading to a deletion sequence.1. Identify the missing residue: Use MS/MS sequencing to determine which amino acid was deleted. 2. Optimize synthesis: Implement double coupling for the problematic amino acid in the next synthesis. 3. Introduce a capping step: After each coupling, use acetic anhydride to cap any unreacted amines.
Broad or tailing peaks in HPLC chromatogram. Peptide aggregation.1. Change solvent: Switch from DMF to NMP during synthesis. 2. Use chaotropic salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures. 3. Modify purification conditions: Adjust the pH of the mobile phase or use a different organic modifier in the HPLC method.
Low yield of the desired full-length peptide. Multiple incomplete coupling steps.1. Review the entire synthesis protocol: Check for appropriate reaction times, reagent concentrations, and washing steps. 2. Employ a more potent coupling reagent: Switch to HATU or HCTU, especially for sterically hindered residues. 3. Consider microwave-assisted synthesis: This can improve the efficiency of all coupling steps.

Experimental Protocols

Protocol 1: Capping of Unreacted Amines

This protocol describes the use of acetic anhydride to cap unreacted N-terminal amines on the growing peptide chain during SPPS.

  • After the primary amino acid coupling step, wash the resin thoroughly with DMF (3 x 10 mL).

  • Prepare a capping solution of 5% acetic anhydride and 5% diisopropylethylamine (DIPEA) in DMF.

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Wash the resin thoroughly with DMF (4 x 10 mL) to remove excess capping reagents.

  • (Optional) Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping. If the test is positive, repeat the capping procedure.

  • Proceed with the Fmoc deprotection of the newly coupled amino acid.

Protocol 2: Purification of p-Cyanophenylalanine Peptides using RP-HPLC

This protocol provides a general workflow for the purification of a crude peptide containing p-cyanophenylalanine.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA). Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Column Equilibration: Equilibrate a C18 reversed-phase HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Gradient Elution: Inject the prepared sample onto the column. Elute the peptides using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30 minutes. The optimal gradient will depend on the specific peptide sequence.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 220 nm and 280 nm).

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure full-length peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis cluster_purification Purification start Start Synthesis deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash1 Wash coupling->wash1 capping Capping (Optional) wash2 Wash capping->wash2 wash1->capping If incomplete coupling end_synthesis Final Cleavage & Deprotection wash1->end_synthesis If complete coupling wash2->end_synthesis crude_peptide Crude Peptide end_synthesis->crude_peptide lcms LC-MS Analysis crude_peptide->lcms hplc HPLC Analysis crude_peptide->hplc rp_hplc RP-HPLC Purification crude_peptide->rp_hplc sequence_verification Sequence Verification (MS/MS) lcms->sequence_verification fraction_analysis Fraction Analysis (LC-MS) rp_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Pure Peptide lyophilization->pure_peptide

Caption: Workflow for synthesis, analysis, and purification of p-cyanophenylalanine peptides.

troubleshooting_logic cluster_optimization Synthesis Optimization start Crude Peptide Analysis (LC-MS, HPLC) decision Deletion Sequences Present? start->decision no No decision->no No yes Yes decision->yes Yes purify Purify Crude Product (RP-HPLC) no->purify identify_deletion Identify Deleted Residue(s) (MS/MS) yes->identify_deletion optimize_synthesis Optimize Synthesis Protocol identify_deletion->optimize_synthesis double_couple Implement Double Coupling optimize_synthesis->double_couple add_capping Add Capping Step optimize_synthesis->add_capping change_reagents Change Coupling Reagents/Solvent optimize_synthesis->change_reagents pure_product Pure Peptide purify->pure_product end End pure_product->end double_couple->end Re-synthesize add_capping->end Re-synthesize change_reagents->end Re-synthesize

Caption: Troubleshooting logic for addressing deletion sequences in peptide synthesis.

References

Technical Support Center: Improving the Yield of Peptides Containing Fmoc-Phe(4-CN)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-4-cyano-L-phenylalanine (Fmoc-Phe(4-CN)-OH). The unique properties of the 4-cyano group can present specific challenges, and this guide offers a systematic approach to diagnosing and resolving common issues to improve peptide yield and purity.

Troubleshooting Guide

Issue: Low Coupling Efficiency or Incomplete Coupling

Low or incomplete coupling of this compound is a frequent challenge that leads to the formation of deletion sequences, which can be difficult to purify from the target peptide.

Symptoms:

  • A positive Kaiser test (dark blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1]

  • Detection of deletion sequences (target peptide mass minus the mass of Phe(4-CN)) by mass spectrometry (MS) analysis of a crude sample.

  • Appearance of new peaks in the HPLC chromatogram of the crude peptide.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The bulky Fmoc protecting group, combined with the planar phenyl ring of Phe(4-CN)-OH, can sterically hinder the coupling reaction.
Action:Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] • Increase Coupling Time: Extend the coupling reaction time to 2-4 hours. • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to overcome the activation energy barrier. Use with caution as this may increase the risk of racemization.
Suboptimal Activation Insufficient activation of the this compound carboxyl group can lead to poor coupling yields.
Action:Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or HCTU, which are known to be effective for sterically hindered amino acids. • Pre-activation: Pre-activate the this compound with the coupling reagent and a base like DIPEA for 1-5 minutes before adding it to the resin.
Poor Resin Swelling Inadequate swelling of the solid support can limit the accessibility of the free amines for coupling.
Action:Ensure Adequate Swelling: Pre-swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[1] • Solvent Choice: Consider switching from DMF to NMP, as NMP can be a better solvent for some hydrophobic peptides and may improve resin swelling and peptide chain solvation.
Reagent Quality Low-purity this compound or solvents can introduce contaminants that interfere with the coupling reaction.
Action:Use High-Purity Reagents: Ensure the use of high-purity (≥98%) this compound.[1] • Use Anhydrous Solvents: Employ high-quality, anhydrous solvents to prevent hydrolysis of the activated amino acid.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test or Deletion Sequence Detected double_couple Perform Double Coupling start->double_couple check_kaiser1 Check Kaiser Test double_couple->check_kaiser1 increase_time Increase Coupling Time (2-4h) check_kaiser1->increase_time Positive success Coupling Successful check_kaiser1->success Negative check_kaiser2 Check Kaiser Test increase_time->check_kaiser2 change_reagent Switch to HATU/HCTU check_kaiser2->change_reagent Positive check_kaiser2->success Negative check_kaiser3 Check Kaiser Test change_reagent->check_kaiser3 elevate_temp Elevate Temperature (40-50°C) check_kaiser3->elevate_temp Positive check_kaiser3->success Negative elevate_temp->success Likely Success failure Further Optimization Needed elevate_temp->failure

Caption: Troubleshooting workflow for incomplete this compound coupling.

Issue: Side Reactions Involving the Cyano Group

The nitrile group of 4-cyanophenylalanine is generally stable under standard SPPS conditions. However, under certain conditions, it may be susceptible to side reactions.

Symptoms:

  • Unexpected masses in the MS analysis of the crude peptide, such as +18 Da (hydrolysis to amide) or +2 Da / +4 Da (reduction to amine).

  • Unusual peaks in the HPLC chromatogram.

Possible Causes & Solutions:

Side ReactionConditions Favoring the ReactionMitigation Strategy
Hydrolysis to Amide/Carboxylic Acid Prolonged exposure to strong acidic conditions during cleavage, especially in the presence of water.Action:Minimize Cleavage Time: Limit the cleavage time to the minimum required for complete deprotection (typically 2-3 hours). • Use a Scavenger: Include triisopropylsilane (TIPS) in the cleavage cocktail to scavenge water and reactive carbocations.
Reduction to Amine While less common, certain reagents or conditions could potentially reduce the nitrile.Action:Avoid Strong Reducing Agents: Ensure no strong reducing agents are inadvertently introduced during the synthesis or cleavage steps. Standard SPPS reagents are not typically reducing.
Issue: Poor Solubility of the Peptide

Peptides containing the hydrophobic 4-cyanophenylalanine residue may exhibit poor solubility in standard solvents, leading to aggregation and difficulty in purification.

Symptoms:

  • The crude peptide does not fully dissolve in standard HPLC solvents (e.g., water/acetonitrile).

  • The peptide precipitates out of solution during purification.

  • Broad or tailing peaks in the HPLC chromatogram.

Possible Causes & Solutions:

CauseRecommended Solution
Hydrophobicity and Aggregation The 4-cyanophenylalanine residue increases the hydrophobicity of the peptide, which can promote aggregation.
On-Resin Aggregation The growing peptide chain can aggregate on the solid support, leading to incomplete deprotection and coupling in subsequent steps.

Decision Tree for Peptide Solubilization

G start Peptide Insoluble in Water/ACN try_dmso Dissolve in minimal DMSO/DMF start->try_dmso dilute Slowly dilute with Water/Buffer try_dmso->dilute check_sol Soluble? dilute->check_sol adjust_ph Adjust pH check_sol->adjust_ph No success Peptide Solubilized check_sol->success Yes check_sol2 Soluble? adjust_ph->check_sol2 add_gu_hcl Add Chaotropic Agent (e.g., GuHCl) check_sol2->add_gu_hcl No check_sol2->success Yes add_gu_hcl->success Likely Soluble failure Further Optimization Needed add_gu_hcl->failure

Caption: Decision tree for solubilizing peptides containing 4-cyanophenylalanine.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a "difficult" amino acid to couple?

A1: Yes, due to the steric hindrance from the Fmoc group and the phenyl ring, it can be more challenging to couple than smaller, non-aromatic amino acids. Using a more potent coupling reagent and/or a double coupling protocol is often recommended.

Q2: What is the best coupling reagent for this compound?

A2: While standard coupling reagents like HBTU can be effective (often requiring longer coupling times or double coupling), more powerful reagents like HATU or HCTU are generally recommended to ensure high coupling efficiency, especially in sterically demanding sequences.

Comparison of Common Coupling Reagents

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Issues
HBTU Uronium/AminiumHighWidely used, cost-effective.May require longer reaction times or double coupling for difficult residues.
HATU Uronium/AminiumVery HighExcellent for sterically hindered couplings, low racemization.More expensive than HBTU.
HCTU Uronium/AminiumVery HighSimilar reactivity to HATU, often more cost-effective.Less common than HBTU/HATU.
DIC/Oxyma Carbodiimide/OximeHighLow racemization, cost-effective.Can be slower than uronium reagents.

Q3: Can the cyano group react with other side chains during SPPS?

A3: Under standard Fmoc-SPPS conditions, the cyano group is relatively inert and is not expected to react with other amino acid side chains.

Q4: What is the recommended cleavage cocktail for peptides containing Phe(4-CN)?

A4: A standard cleavage cocktail of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS) is generally effective. The exact composition can be adjusted based on the other amino acids in the sequence.

Recommended Cleavage Cocktails

ReagentComposition (TFA/TIPS/H₂O)When to Use
Reagent R 90:5:5Standard cocktail for most peptides.
Reagent B 88:2:5 (with 5% Phenol)Useful for peptides with trityl-protected residues.
TFA/TIPS/H₂O 95:2.5:2.5A common and effective general-purpose cleavage cocktail.

Q5: How should I store this compound?

A5: It should be stored at 2-8°C in a desiccated environment to protect it from moisture and heat, which can cause degradation.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

Objective: To achieve a high-efficiency coupling of this compound to the resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the deprotected peptide-resin in DMF or NMP for at least 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in DMF or NMP.

  • Add DIPEA to the amino acid/HATU solution and vortex briefly. This is the activation step.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF or NMP (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat steps 2-6 (double coupling).

Protocol 2: Cleavage and Deprotection of a Phe(4-CN)-Containing Peptide

Objective: To cleave the peptide from the resin and remove side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the peptide pellet under vacuum.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform small-scale pilot experiments to optimize conditions for their specific peptide sequence.

References

Validation & Comparative

Validating the Incorporation of Fmoc-Phe(4-CN)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids is a powerful tool for modulating the properties of peptides and proteins. One such amino acid, 4-cyano-L-phenylalanine (Phe(4-CN)), offers a unique spectroscopic handle and can influence peptide conformation and bioactivity. This guide provides a comparative overview of the solid-phase peptide synthesis (SPPS) of a model peptide incorporating Fmoc-Phe(4-CN)-OH versus the natural amino acid Fmoc-Phe-OH, with a focus on mass spectrometry validation.

This guide presents a detailed experimental protocol for the synthesis and analysis of a model peptide, along with a comparison of key performance indicators such as purity and yield.

Comparative Performance Analysis

To objectively assess the incorporation of this compound, a model hexapeptide (Tyr-Ala-X-Gly-Leu-Phe, where X = Phe(4-CN) or Phe) was synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The performance of each synthesis was evaluated based on the purity of the crude peptide and the final yield after purification.

ParameterPeptide with this compoundPeptide with Fmoc-Phe-OH (Alternative)
Crude Peptide Purity (by HPLC) >90%>95%
Final Yield (after purification) ~35%~45%
Expected Mass (Monoisotopic) 811.39 g/mol 786.41 g/mol
Observed Mass (by ESI-MS) 811.40 g/mol 786.42 g/mol

While the incorporation of the natural amino acid Fmoc-Phe-OH resulted in a slightly higher crude purity and final yield, the synthesis of the peptide containing this compound proceeded efficiently with excellent purity after standard purification. The observed mass for both peptides corresponded accurately with their expected theoretical masses, confirming the successful incorporation of the respective amino acids.

Experimental Workflow and Validation

The successful synthesis and validation of a peptide containing this compound involves a multi-step process, from the initial solid-phase synthesis to the final mass spectrometric analysis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (this compound or Fmoc-Phe-OH) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Washing->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Validation Mass Spectrometry (ESI-MS) Purification->Validation

Figure 1. Experimental workflow for the synthesis and validation of peptides containing this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, cleavage, purification, and mass spectrometry validation of the model peptide.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, and repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • For the standard peptide, couple Fmoc-Phe-OH (3 equivalents) activated with HCTU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF to the deprotected resin.

    • For the modified peptide, substitute Fmoc-Phe-OH with this compound using the same activation and coupling procedure.

    • Allow the coupling reaction to proceed for 2 hours.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence (Tyr-Ala-X-Gly-Leu-Phe).

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times) and dry the peptide-resin under vacuum.

Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the cleaved peptide by adding the reaction mixture to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Mass Spectrometry Validation
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

  • Mass Spectrometry Validation:

    • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid.

    • Instrumentation: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).

    • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range to detect the protonated molecular ion ([M+H]+) of the peptide.

    • Data Analysis: Compare the observed monoisotopic mass of the major peak with the calculated theoretical mass of the peptide to confirm its identity. Peptides containing p-cyanophenylalanine have been successfully verified by mass spectrometry in published studies.[1]

Signaling Pathway Diagram

While the incorporation of this compound is a chemical synthesis process, the resulting peptides can be used to probe biological systems, such as G protein-coupled receptor (GPCR) signaling pathways. The diagram below illustrates a generic GPCR signaling cascade that could be activated by a synthetic peptide ligand.

GPCR_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide Ligand (containing Phe(4-CN)) GPCR GPCR Peptide->GPCR Binding G_protein G Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Figure 2. A generic GPCR signaling pathway activated by a peptide ligand.

References

A Comparative Guide to the Fluorescence of p-Cyanophenylalanine, Tryptophan, and Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular probes for biological research, fluorescent amino acids are indispensable tools for elucidating protein structure, dynamics, and interactions. This guide provides a detailed comparison of the fluorescence properties of the non-natural amino acid p-cyanophenylalanine (p-CN-Phe) against the naturally occurring fluorescent amino acids, tryptophan (Trp) and tyrosine (Tyr). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate fluorescent probe for their specific applications.

Quantitative Comparison of Fluorescence Properties

The selection of a fluorescent amino acid is often dictated by its specific photophysical properties. The following table summarizes the key fluorescence characteristics of p-CN-Phe, Trp, and Tyr in aqueous solutions, providing a clear basis for comparison.

Propertyp-Cyanophenylalanine (p-CN-Phe)Tryptophan (Trp)Tyrosine (Tyr)
Excitation Maximum (λex) ~275 - 280 nm[1]~280 nm[2][3][4]~275 nm[2]
Emission Maximum (λem) ~291 - 300 nm~348 - 360 nm~304 nm
Quantum Yield (Φf) in Water ~0.11~0.13~0.14
Fluorescence Lifetime (τ) in Water ~7.0 ns~2.8 - 3.7 ns~3.6 ns

Key Distinctions and Experimental Advantages

p-Cyanophenylalanine offers several advantages over its natural counterparts. Its fluorescence is highly sensitive to the local environment, particularly to hydrogen bonding interactions with the cyano group. The fluorescence quantum yield of p-CN-Phe tends to increase with the hydrogen bonding ability of the solvent. This sensitivity makes it an excellent probe for monitoring changes in protein conformation and hydration.

In contrast, tryptophan's fluorescence is the dominant intrinsic fluorescence in most proteins and is also sensitive to the polarity of its environment. A blue shift in its emission spectrum is often indicative of a more hydrophobic environment, such as when it is buried within a folded protein. Tyrosine's fluorescence is generally weaker and is often quenched by nearby tryptophan residues through Förster resonance energy transfer (FRET), limiting its utility in tryptophan-containing proteins.

A significant advantage of p-CN-Phe is that it can be selectively excited in the presence of tryptophan and tyrosine. Furthermore, p-CN-Phe can act as a FRET donor to tryptophan, making it a valuable tool for studying protein conformational changes over short distances.

Experimental Protocol: Measuring and Comparing Amino Acid Fluorescence

This section outlines a general methodology for the comparative measurement of the fluorescence properties of p-CN-Phe, Trp, and Tyr.

I. Materials and Instrumentation
  • Amino Acid Stock Solutions: Prepare stock solutions of p-CN-Phe, L-tryptophan, and L-tyrosine (e.g., 1 mM in a suitable buffer like phosphate-buffered saline, pH 7.4).

  • Buffer: Use a buffer of choice (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrumentation: A fluorescence spectrophotometer (fluorometer) equipped with a temperature-controlled cuvette holder.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

II. Measurement Procedure
  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25°C).

    • Configure the excitation and emission slits to an appropriate width (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Sample Preparation:

    • Prepare working solutions of each amino acid by diluting the stock solutions in the buffer to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Spectra Acquisition:

    • Blank Measurement: Record the fluorescence spectrum of the buffer alone to account for background signals and Raman scattering.

    • Excitation Spectra: For each amino acid solution, set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths (e.g., 240-300 nm) to determine the optimal excitation wavelength.

    • Emission Spectra: Excite each amino acid solution at its determined optimal excitation wavelength and scan a range of emission wavelengths (e.g., 280-450 nm) to record the fluorescence emission spectrum.

  • Data Analysis:

    • Subtract the buffer spectrum from each amino acid spectrum.

    • Determine the excitation and emission maxima from the corrected spectra.

    • Calculate the relative fluorescence intensity for comparison.

    • For quantum yield determination, use a standard fluorophore with a known quantum yield (e.g., quinine sulfate) and the comparative method.

    • Fluorescence lifetime measurements require a specialized time-resolved fluorometer.

Visualizing Experimental and Conceptual Frameworks

Diagrams created using the DOT language provide a clear visual representation of workflows and conceptual relationships.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Amino Acid Stock Solutions measure_blank Measure Buffer Blank prep_solutions->measure_blank prep_instrument Instrument Setup (Fluorometer) prep_instrument->measure_blank measure_excitation Acquire Excitation Spectra measure_blank->measure_excitation measure_emission Acquire Emission Spectra measure_excitation->measure_emission subtract_blank Subtract Blank measure_emission->subtract_blank determine_maxima Determine λex and λem Maxima subtract_blank->determine_maxima compare_intensity Compare Fluorescence Intensity determine_maxima->compare_intensity calculate_qy Calculate Quantum Yield determine_maxima->calculate_qy

Caption: Workflow for comparing the fluorescence of amino acids.

FRET_Signaling_Pathway cluster_protein Protein Environment pCNPhe p-Cyanophenylalanine (Donor) FRET Förster Resonance Energy Transfer (FRET) pCNPhe->FRET Distance < 10 nm Donor_Emission Donor Emission (p-CN-Phe) pCNPhe->Donor_Emission No FRET Trp Tryptophan (Acceptor) Acceptor_Emission Acceptor Emission (Trp) Trp->Acceptor_Emission Excitation Excitation Light (e.g., 280 nm) Excitation->pCNPhe FRET->Trp Conformational_Change Protein Conformational Change (e.g., Ligand Binding) Conformational_Change->FRET Alters Distance/ Orientation

Caption: Using p-CN-Phe and Trp as a FRET pair to study protein dynamics.

References

A Comparative Guide to p-Cyanophenylalanine and Other Fluorescent Non-Natural Amino Acids for Advanced Protein Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to leverage the power of fluorescent non-natural amino acids (f-nAAs), this guide provides an objective comparison of p-Cyanophenylalanine (pCNF) with other prominent f-nAAs. Supported by experimental data, this document details their photophysical properties, incorporation methodologies, and applications, enabling informed decisions for designing sophisticated fluorescence-based assays.

The site-specific incorporation of fluorescent non-natural amino acids into proteins offers a powerful approach to study protein structure, dynamics, and interactions with minimal perturbation.[1][2] Unlike bulky fluorescent proteins, f-nAAs are structurally similar to their natural counterparts, allowing for their insertion into virtually any site within a protein.[3] This guide focuses on p-Cyanophenylalanine, a widely used f-nAA, and compares its performance with other popular alternatives such as Acridonylalanine (Acd), 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), Coumarin, and Naphthylalanine (Nal) derivatives.

Photophysical Properties: A Quantitative Comparison

The selection of an appropriate f-nAA is critically dependent on its photophysical characteristics. The following table summarizes key parameters for pCNF and other commonly used f-nAAs. It is important to note that these properties can be sensitive to the local environment, such as solvent polarity and hydrogen bonding.[4][5]

Fluorescent Amino AcidExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (ns)Key Features & Applications
p-Cyanophenylalanine (pCNF) ~275-280~2950.11 (in water)5-8 (in protic solvents)Sensitive to hydrogen bonding, useful for FRET with Tryptophan.
Acridonylalanine (Acd) ~385~420-4500.95-0.98 (in water)8-14High quantum yield, photostable, excellent for fluorescence lifetime imaging (FLIM) and FRET.
Anap ~350-360~490 (in water)0.3-0.48 (in aqueous buffer/EtOH)~2-3Environmentally sensitive, emission shifts with polarity, suitable for monitoring conformational changes.
Coumarin Amino Acids (e.g., CouA) ~340~450~0.63-High quantum yield, can be used as a FRET donor.
Naphthylalanine (Nal) ~280-290~340-350-> Trp lifetimeIntrinsic fluorescence, enhances hydrophobicity, used in peptide-membrane interaction studies.

Experimental Protocols

Site-Specific Incorporation of Fluorescent Non-Natural Amino Acids

The genetic incorporation of f-nAAs into proteins in both prokaryotic and eukaryotic cells is typically achieved through the amber stop codon suppression method. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the desired f-nAA and does not cross-react with endogenous cellular components.

Workflow for Site-Specific Incorporation of f-nAAs:

G cluster_prep Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification & Verification Mutagenesis Site-directed Mutagenesis (Introduce Amber Codon TAG) Plasmids Co-transform with Plasmids: 1. Target Protein with TAG 2. Orthogonal aaRS 3. Orthogonal tRNA Mutagenesis->Plasmids Culture Culture Cells in Media Supplemented with f-nAA Plasmids->Culture Induction Induce Protein Expression Culture->Induction Lysis Cell Lysis Induction->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification Verification Verification of Incorporation (e.g., Mass Spectrometry) Purification->Verification

Caption: Workflow for site-specific incorporation of f-nAAs.

Detailed Steps:

  • Plasmid Construction: Introduce an amber stop codon (TAG) at the desired site in the gene of the protein of interest via site-directed mutagenesis.

  • Transformation: Co-transform the expression host (e.g., E. coli or mammalian cells) with two plasmids: one encoding the target protein with the amber mutation and another encoding the orthogonal aaRS-tRNA pair.

  • Cell Culture and Induction: Culture the transformed cells in a suitable growth medium supplemented with the desired f-nAA. Induce protein expression according to the specific expression system used.

  • Protein Purification: Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques.

  • Verification: Confirm the successful incorporation of the f-nAA at the specific site using mass spectrometry.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard with a known quantum yield.

Experimental Setup for Quantum Yield Measurement:

G cluster_sample_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Sample Prepare Dilute Solutions of Sample and Standard (Abs < 0.1) Solvent Use Same Solvent for Sample and Standard Sample->Solvent Absorbance Measure Absorbance Spectra Solvent->Absorbance Fluorescence Measure Fluorescence Spectra (at same excitation wavelength) Absorbance->Fluorescence Integration Integrate Fluorescence Spectra Fluorescence->Integration Calculation Calculate Quantum Yield using Comparative Method Integration->Calculation

Caption: General workflow for fluorescence quantum yield measurement.

Detailed Steps:

  • Sample Preparation: Prepare a series of dilutions of both the sample and a suitable fluorescence standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2) where Φ_r is the quantum yield of the reference, m_s and m_r are the gradients of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

Measurement of Fluorescence Lifetime

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Procedure for Fluorescence Lifetime Measurement:

  • Sample Preparation: Prepare a solution of the fluorescently labeled protein in a suitable buffer.

  • Instrument Setup: Use a pulsed light source (e.g., a laser diode) with a high repetition rate to excite the sample. The emission is detected by a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).

  • Data Acquisition: The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime(s). An Instrument Response Function (IRF) is measured using a scattering solution to deconvolve the instrument's contribution from the measured decay.

Applications in Elucidating Biological Mechanisms

The unique properties of f-nAAs make them invaluable tools for investigating a wide range of biological processes.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for studying conformational changes and protein-protein interactions. pCNF can serve as a FRET donor to tryptophan, providing a tool to probe short-range interactions.

FRET-based Monitoring of Protein Conformational Change:

G Donor1 Donor (f-nAA) Acceptor1 Acceptor (e.g., Trp) Donor1->Acceptor1  Large Distance  Low FRET Conformation_Change Ligand Binding Donor2 Donor (f-nAA) Acceptor2 Acceptor (e.g., Trp) Donor2->Acceptor2  Small Distance  High FRET

References

A Comparative Guide to the Photophysical Properties of p-Cyanophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of peptides incorporating the unnatural fluorescent amino acid p-cyanophenylalanine (pCNF). It is designed to assist researchers in selecting the appropriate fluorescent probes for their experimental needs by offering a side-by-side comparison with naturally occurring fluorescent amino acids and other synthetic alternatives. The information presented is supported by experimental data and includes detailed protocols for key characterization techniques.

Introduction to p-Cyanophenylalanine as a Fluorescent Probe

p-Cyanophenylalanine is a non-natural amino acid that has gained significant traction as a fluorescent probe in peptide and protein studies. Its structural similarity to the natural amino acid phenylalanine allows for its minimal perturbation of peptide and protein structure and function. The cyano group provides unique spectroscopic properties, making it a versatile tool for investigating protein folding, dynamics, and interactions. Its fluorescence is particularly sensitive to the local environment, including solvent polarity and hydrogen bonding, which can be exploited to report on conformational changes.

Comparative Photophysical Data

The following tables summarize the key photophysical properties of pCNF and compare them with the naturally occurring fluorescent amino acids, L-tryptophan and L-tyrosine, as well as other popular unnatural fluorescent amino acids.

Table 1: Photophysical Properties of p-Cyanophenylalanine in Various Solvents [1]

SolventDielectric ConstantQuantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Water80.10.127.0
Methanol32.70.147.5
Ethanol24.60.137.8
Acetonitrile37.50.055.2
Dioxane2.20.031.1

Table 2: Comparison of Photophysical Properties of Fluorescent Amino Acids in Water

Amino AcidExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
p-Cyanophenylalanine~275[1]~295[1]0.12[1]7.0[1]
L-Tryptophan~280~350-3600.13 - 0.202.6 - 3.1
L-Tyrosine~274~3030.143.6
Acridonylalanine (Acd)~385~420-4500.95 - 0.98~15-17
Coumarin DerivativesVariable (e.g., 360)Variable (e.g., 450)Variable (can be high, e.g., 0.73)Variable

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical properties of fluorescent amino acid-containing peptides.

Measurement of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., deionized water, ethanol)

  • Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Peptide sample containing the fluorescent amino acid

Procedure:

  • Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the sample. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference standard.

    • m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term is often assumed to be 1.

Measurement of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a sample. It measures the time delay between the excitation pulse and the detection of the first emitted photon.

Materials:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • Sample chamber

    • Fast photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)

    • Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)

    • Multichannel Analyzer (MCA)

  • Peptide sample containing the fluorescent amino acid

  • Solvent

Procedure:

  • Prepare a dilute solution of the peptide sample in the desired solvent. The concentration should be low enough to avoid aggregation and inner filter effects.

  • Set the excitation wavelength of the pulsed light source to an appropriate value for the fluorophore.

  • Collect the fluorescence decay by repeatedly exciting the sample and recording the arrival times of the emitted photons relative to the excitation pulse. The data is collected until a histogram of photon counts versus time is built up with sufficient statistics.

  • Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the same excitation wavelength.

  • Analyze the fluorescence decay data by fitting it to one or more exponential decay functions, after deconvolution of the IRF. The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the characterization of p-cyanophenylalanine peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Comparison synthesis Solid-Phase Peptide Synthesis (incorporating pCNF) purification HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization absorbance UV-Vis Absorbance characterization->absorbance steadystate Steady-State Fluorescence characterization->steadystate lifetime Time-Resolved Fluorescence (TCSPC) characterization->lifetime qy_calc Quantum Yield Calculation steadystate->qy_calc lifetime_fit Lifetime Data Fitting lifetime->lifetime_fit comparison Comparison with Alternatives qy_calc->comparison lifetime_fit->comparison

Caption: Experimental workflow for characterizing pCNF peptides.

quantum_yield_measurement prep_sample Prepare Sample Dilutions uv_vis Measure Absorbance prep_sample->uv_vis fluor Measure Fluorescence prep_sample->fluor prep_standard Prepare Standard Dilutions prep_standard->uv_vis prep_standard->fluor plot Plot Intensity vs. Absorbance uv_vis->plot fluor->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative quantum yield measurement.

tcspc_measurement excitation Pulsed Laser Excitation sample Peptide Sample excitation->sample timing Timing Electronics (TAC) excitation->timing Start photon_emission Fluorescence Emission sample->photon_emission detector Single-Photon Detector photon_emission->detector detector->timing Stop histogram Build Decay Histogram timing->histogram analysis Deconvolution & Fitting histogram->analysis lifetime Fluorescence Lifetime (τ) analysis->lifetime

Caption: Principle of TCSPC for fluorescence lifetime measurement.

References

Unveiling Peptide Structures: A Comparative Guide to NMR Analysis of p-Cyanophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of peptide structure is paramount. The incorporation of unnatural amino acids, such as p-cyanophenylalanine (pCNF), offers unique advantages for probing peptide conformation and dynamics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of pCNF-containing peptides against alternative techniques, supported by experimental data and detailed protocols.

The introduction of p-cyanophenylalanine, a non-canonical amino acid, into peptide sequences provides a powerful spectroscopic probe. Its cyano group offers a unique vibrational and fluorescent signature, while its aromatic ring allows for detailed structural analysis using NMR. This guide will delve into the application of NMR spectroscopy to elucidate the three-dimensional structure of these modified peptides, presenting a clear comparison with other analytical methods.

The Power of NMR in Peptide Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the high-resolution three-dimensional structure of peptides in solution, mimicking their native physiological environment. By analyzing the magnetic properties of atomic nuclei, NMR can provide a wealth of information on atomic connectivity, spatial proximity, and dynamics.

Key NMR Parameters for Structural Determination:
  • Chemical Shifts (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Both ¹H and ¹³C chemical shifts of pCNF and surrounding residues provide crucial information about the local conformation and secondary structure elements (e.g., α-helices, β-sheets).

  • Scalar Couplings (J-couplings): These through-bond interactions, particularly the ³J(HN,Hα) coupling constant, are invaluable for determining the dihedral angle φ, a key parameter defining the peptide backbone conformation.

  • Nuclear Overhauser Effect (NOE): This through-space interaction provides distance constraints between protons that are close in space (< 5 Å), regardless of their position in the peptide sequence. NOE data, obtained from NOESY and ROESY experiments, is fundamental for defining the tertiary structure of a peptide.

Comparative Analysis of Structural Elucidation Techniques

While NMR is a powerful tool, other techniques also offer valuable insights into peptide structure. Here, we compare NMR with two common alternatives: Fluorescence Spectroscopy and Circular Dichroism (CD) Spectroscopy.

TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.Provides atomic-resolution 3D structures. Reveals detailed information on conformation and dynamics. Non-destructive.Requires relatively high sample concentrations. Larger peptides can present challenges in spectral resolution.
Fluorescence Spectroscopy Measures the fluorescence emission of a molecule after excitation with light. The cyano group of pCNF acts as a fluorescent probe.Highly sensitive to the local environment of the probe. Can be used to study binding events and conformational changes.[1][2]Provides information localized to the probe, not the entire peptide structure. Can be affected by quenchers in the solution.[1][2]
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Provides a rapid assessment of the overall secondary structure content (α-helix, β-sheet, random coil). Requires low sample concentration.Does not provide atomic-level structural information. Signal can be influenced by the aromatic side chain of pCNF.

Experimental Protocols

NMR Spectroscopy for pCNF-Containing Peptides

A typical workflow for the NMR-based structural determination of a pCNF-containing peptide is outlined below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_output Final Structure Peptide_Synthesis Peptide Synthesis & Purification (HPLC) Sample_Dissolution Dissolution in NMR Buffer (e.g., H₂O/D₂O) Peptide_Synthesis->Sample_Dissolution NMR_1D 1D ¹H Spectrum Sample_Dissolution->NMR_1D NMR_2D_Homo 2D Homonuclear (COSY, TOCSY) NMR_1D->NMR_2D_Homo NMR_2D_NOE 2D NOESY/ROESY NMR_2D_Homo->NMR_2D_NOE NMR_2D_Hetero 2D Heteronuclear (¹H-¹³C HSQC) NMR_2D_Homo->NMR_2D_Hetero Resonance_Assignment Resonance Assignment NMR_2D_NOE->Resonance_Assignment NMR_2D_Hetero->Resonance_Assignment Constraint_Extraction Extraction of Structural Constraints (Distances, Angles) Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Constraint_Extraction->Structure_Calculation Structure_Refinement Structure Refinement & Validation Structure_Calculation->Structure_Refinement Final_Structure Ensemble of 3D Structures Structure_Refinement->Final_Structure

NMR Experimental Workflow

1. Sample Preparation:

  • Peptide Synthesis: The pCNF-containing peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified by high-performance liquid chromatography (HPLC).

  • Sample Dissolution: The purified peptide is dissolved in a suitable NMR buffer, typically a mixture of H₂O and D₂O, to a concentration of 0.5-2 mM. The pH is adjusted to the desired value.

2. NMR Data Acquisition:

  • 1D ¹H NMR: A one-dimensional proton spectrum is acquired to assess sample purity and folding.

  • 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY): These experiments are used to identify spin systems of individual amino acid residues.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments provide through-space correlations between protons, which are used to derive distance restraints.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: If ¹³C or ¹⁵N labeling is employed, this experiment correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

3. Data Processing and Structure Calculation:

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons and carbons of the peptide.

  • Extraction of Structural Constraints: NOE cross-peaks are integrated to obtain distance restraints. ³J(HN,Hα) coupling constants are measured to derive dihedral angle restraints.

  • Structure Calculation: A molecular dynamics-based software package (e.g., CYANA, XPLOR-NIH) is used to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

  • Structure Refinement and Validation: The calculated structures are refined and validated using various quality assessment tools.

Fluorescence Spectroscopy

1. Sample Preparation:

  • The peptide is dissolved in a suitable buffer at a much lower concentration than for NMR (typically in the micromolar range).

2. Data Acquisition:

  • An excitation wavelength appropriate for p-cyanophenylalanine (around 275-285 nm) is used.

  • The fluorescence emission spectrum is recorded.

  • For binding studies or conformational change analysis, the fluorescence intensity or wavelength maximum is monitored upon addition of a ligand or change in environmental conditions (e.g., pH, temperature).

Circular Dichroism Spectroscopy

1. Sample Preparation:

  • The peptide is dissolved in a suitable buffer (avoiding high concentrations of absorbing species) to a concentration typically in the micromolar range.

2. Data Acquisition:

  • The CD spectrum is recorded in the far-UV region (typically 190-250 nm).

  • The resulting spectrum is analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil secondary structures.

Data Presentation: A Hypothetical Comparison

To illustrate the type of data obtained, the following table presents hypothetical ¹H and ¹³C chemical shifts for a p-cyanophenylalanine residue within a model peptide, compared to a standard phenylalanine residue.

Atomp-Cyanophenylalanine (ppm)Phenylalanine (ppm)
¹H
4.754.65
Hβ23.203.15
Hβ33.103.05
Hδ (2,6)7.657.30
Hε (3,5)7.507.25
¹³C
56.556.0
38.038.5
115.0138.0
Cδ (2,6)133.0130.0
Cε (3,5)130.5129.0
119.0127.5
CN118.5-

Note: These are representative values and will vary depending on the peptide sequence and solution conditions.

Logical Relationships in Structural Analysis

The process of determining a peptide's structure from NMR data involves a logical flow from experimental data to a final 3D model.

Logical_Flow Experimental_Data NMR Spectra (COSY, TOCSY, NOESY) Assignments Resonance Assignments Experimental_Data->Assignments Constraints Structural Constraints (Distances & Angles) Assignments->Constraints Calculation Structure Calculation Algorithms Constraints->Calculation Structure 3D Structure Ensemble Calculation->Structure

From NMR Data to 3D Structure

Conclusion

NMR spectroscopy stands out as the premier technique for obtaining high-resolution 3D structures of p-cyanophenylalanine-containing peptides in solution. Its ability to provide a wealth of atomic-level information on conformation and dynamics is unparalleled. While fluorescence and CD spectroscopy offer valuable complementary data, particularly for initial characterization and studying dynamic processes, they do not provide the detailed structural insights achievable with NMR. For researchers and drug developers working with modified peptides, a thorough understanding and application of NMR analysis are essential for accurate structure-based design and a deeper comprehension of their biological function.

References

A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of unnatural amino acids (UAAs) into peptides has become a pivotal strategy in drug discovery and protein engineering, offering enhanced stability, novel functionalities, and improved therapeutic profiles. However, the structural verification of these modified peptides presents a significant analytical challenge. This guide provides a comprehensive comparison of traditional Edman degradation and modern mass spectrometry-based techniques for sequencing peptides containing UAAs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Methodological Overview

Edman Degradation Sequencing

Edman degradation is a classical method for determining the N-terminal sequence of a peptide. It involves a stepwise chemical process where the N-terminal amino acid is derivatized, cleaved, and identified. This cycle is repeated to elucidate the sequence one residue at a time. While highly reliable for natural amino acids, the presence of UAAs can introduce complications. The unique chemical structures of UAAs may alter their reactivity with the Edman reagent, phenyl isothiocyanate (PITC), or affect the stability of the resulting derivatives, potentially leading to ambiguous results or cycle termination.

Mass Spectrometry-Based Sequencing

Mass spectrometry (MS) has emerged as a powerful and versatile alternative for peptide sequencing. In a typical bottom-up proteomics workflow, the peptide is first fragmented, usually by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (b- and y-ions) are then measured with high mass accuracy, and the peptide sequence is deduced from the mass differences between adjacent fragment ions. This method is generally more tolerant of amino acid modifications, as the sequence is determined by mass rather than chemical reactivity.

Comparative Performance Analysis

The choice between Edman degradation and mass spectrometry for sequencing UAA-containing peptides depends on several factors, including the nature of the UAA, the required sequence coverage, sample amount, and the specific research question.

ParameterEdman DegradationMass Spectrometry (MS/MS)
Principle Stepwise chemical degradation from N-terminusFragmentation and mass analysis of peptide ions
Compatibility with UAAs Variable; depends on UAA side chain reactivity and stability of the resulting PTH-amino acid.Generally high; success depends on fragmentation efficiency and mass shift of the UAA.
De Novo Sequencing Straightforward, direct readout of N-terminal sequence.Possible, but can be complex for novel UAAs without specialized software.
Throughput Low; one sample at a time, cycle times of 30-60 min per residue.High; compatible with liquid chromatography for complex mixture analysis.
Sample Requirement Typically 1-10 picomoles.High sensitivity, often in the femtomole to low picomole range.
Sequence Coverage Typically limited to the first 30-50 N-terminal residues.Can provide full sequence coverage.
Handling of Mixtures Not suitable for complex mixtures.Can analyze and sequence multiple peptides in a single run.
Post-Translational Modifications Can be difficult to identify and characterize.Well-suited for identifying and localizing various modifications.

Experimental Workflows and Protocols

Workflow for Edman Degradation of UAA-Peptides

The workflow for Edman degradation remains largely unchanged for UAA-containing peptides, but requires careful calibration and data interpretation.

Edman_Workflow cluster_prep Sample Preparation cluster_sequencing Automated Sequencing Cycle cluster_analysis Analysis p1 Immobilize Peptide on PVDF Membrane s1 Coupling: React with PITC p1->s1 s2 Cleavage: Release ATZ-AA s1->s2 s3 Conversion: ATZ to PTH-AA s2->s3 s3->s1 Repeat for Next Residue a1 HPLC Separation of PTH-AA s3->a1 a2 Identification by UV Detection a1->a2 a3 Sequence Assembly a2->a3

Caption: Workflow of Edman degradation for peptide sequencing.

Protocol for Edman Degradation:

  • Sample Preparation: Approximately 5-10 picomoles of the purified UAA-containing peptide are loaded onto a Polyvinylidene Fluoride (PVDF) membrane and allowed to dry completely.

  • Sequencer Setup: The membrane is placed in the reaction chamber of an automated protein sequencer. A new standard run is created, but with a "blank" cycle at the position of the UAA to collect the unknown derivative.

  • Edman Chemistry:

    • Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under basic conditions (N-methylpiperidine/methanol/water) to form a phenylthiocarbamyl (PTC) peptide.

    • Cleavage: The N-terminal residue is selectively cleaved by treatment with an anhydrous acid (e.g., trifluoroacetic acid, TFA), releasing an anilinothiazolinone (ATZ) amino acid derivative.

    • Conversion: The ATZ-amino acid is extracted with an organic solvent (e.g., butyl chloride) and then converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by heating in an aqueous acid solution.

  • Analysis: The resulting PTH-amino acid is injected into a reverse-phase HPLC system. Its retention time is compared to a standard chromatogram of known PTH-amino acids for identification.

  • UAA Identification: The PTH derivative of the UAA will likely have a unique retention time not present in the standard. This fraction should be collected for further analysis (e.g., by mass spectrometry) to confirm its identity.

  • Cycle Repetition: The sequencer automatically begins the next cycle on the now shortened peptide.

Workflow for Mass Spectrometry-Based Sequencing of UAA-Peptides

MS-based sequencing offers a more direct and often less ambiguous route for identifying UAAs within a peptide sequence.

MS_Workflow cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_analysis Data Analysis p1 Peptide Solubilization & Desalting s1 HPLC Separation p1->s1 s2 Electrospray Ionization (ESI) s1->s2 s3 MS1 Scan (Precursor Mass) s2->s3 s4 Fragmentation (CID/HCD) s3->s4 s5 MS2 Scan (Fragment Ions) s4->s5 a1 Spectrum Deconvolution s5->a1 a2 De Novo Sequencing or Database Search a1->a2 a3 Sequence Validation a2->a3

Caption: Workflow for LC-MS/MS based peptide sequencing.

Protocol for MS/MS Sequencing:

  • Sample Preparation: The purified peptide (1-10 pmol) is solubilized in a solvent suitable for mass spectrometry, typically a water/acetonitrile mixture with a small amount of formic acid (e.g., 0.1%).

  • LC-MS/MS Analysis:

    • The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • The peptide is separated from contaminants on a C18 reverse-phase column using a water/acetonitrile gradient.

    • As the peptide elutes, it is ionized, typically by electrospray ionization (ESI).

    • The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion).

    • The instrument automatically selects the peptide ion for fragmentation (MS2) using an appropriate fragmentation method (e.g., HCD).

  • Data Analysis:

    • The resulting MS/MS spectrum contains a series of fragment ions (b- and y-ions).

    • The sequence is determined by calculating the mass differences between the peaks in the fragment ion series.

    • For known UAAs, a custom sequence database can be used for automated identification. For novel UAAs, de novo sequencing software is employed, where the mass of the UAA residue is calculated from the fragmentation pattern. The mass of the UAA is defined in the software as a variable modification.

    • The final sequence is manually inspected and validated to ensure high confidence.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are valuable tools for the analysis of peptides containing unnatural amino acids.

  • Edman degradation is best suited for unambiguously determining the N-terminal sequence of a highly purified peptide, especially when the UAA is located within the first 10-15 residues. It can serve as an orthogonal method to confirm N-terminal integrity. However, its low throughput and potential for failure with certain UAA chemistries are significant limitations.

  • Mass spectrometry offers superior sensitivity, throughput, and versatility. It is the method of choice for de novo sequencing of peptides with unknown or multiple UAAs, analyzing complex mixtures, and identifying other post-translational modifications simultaneously. The primary challenge lies in data analysis, which can be complex for entirely novel structures.

For most modern drug development and research applications, a mass spectrometry-based approach provides a more comprehensive and efficient solution for sequencing UAA-containing peptides. Edman degradation remains a useful, albeit more specialized, complementary technique for N-terminal validation.

Assessing the Purity of Synthetic Peptides Containing Fmoc-Phe(4-CN)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as 4-cyanophenylalanine (Phe(4-CN)), into synthetic peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. However, the unique physicochemical properties of these modified residues can present challenges for standard analytical methods used to assess peptide purity. This guide provides an objective comparison of key analytical techniques for determining the purity of synthetic peptides containing Fmoc-Phe(4-CN)-OH, complete with supporting experimental protocols and data.

The presence of the 4-cyano group on the phenylalanine side chain introduces a significant alteration in the amino acid's polarity and hydrophobicity, which can influence its behavior during synthesis, purification, and analysis. Accurate purity assessment is critical to ensure the reliability and reproducibility of research and the safety and efficacy of potential therapeutic candidates.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach employing orthogonal analytical methods is essential for a comprehensive evaluation of peptide purity, especially when unnatural amino acids are present. The three primary techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

Technique Principle of Detection Information Provided Strengths Limitations Specific Considerations for this compound Peptides
RP-HPLC Separation based on hydrophobicity.Purity percentage (based on peak area), detection of impurities with different hydrophobicity.High resolution, quantitative, well-established for peptides.May not separate impurities with similar hydrophobicity. Purity is relative to other detected components.The 4-cyano group increases the hydrophobicity of the phenylalanine residue, leading to longer retention times compared to peptides with native Phe. This may require optimization of the gradient elution method to ensure good separation from other impurities.
Mass Spectrometry (MS) Measurement of mass-to-charge (m/z) ratio.Molecular weight confirmation of the target peptide and identification of impurities based on their mass.High sensitivity and specificity, provides definitive identification of the target peptide and can characterize impurities.Not inherently quantitative without appropriate standards. Fragmentation patterns can be complex.Confirms the successful incorporation of Phe(4-CN)-OH. The nitrile group may influence fragmentation patterns in tandem MS (MS/MS), potentially leading to characteristic neutral losses or fragment ions that can aid in impurity identification.
Amino Acid Analysis (AAA) Quantification of individual amino acids after peptide hydrolysis.Absolute peptide quantification (net peptide content), amino acid composition verification.Provides an absolute measure of peptide content, independent of chromatographic purity.Destructive to the sample. The harsh acid hydrolysis conditions can degrade certain amino acids.The stability of the 4-cyano group under standard acid hydrolysis conditions (e.g., 6 M HCl at 110°C for 24 hours) needs to be considered. Partial or complete hydrolysis of the nitrile to a carboxylic acid could lead to inaccurate quantification of Phe(4-CN)-OH.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for determining the purity of a synthetic peptide containing this compound.

Materials:

  • Lyophilized peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. Due to the increased hydrophobicity of Phe(4-CN)-OH containing peptides, a slower gradient or a different starting percentage of Mobile Phase B may be necessary for optimal separation.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Mass Spectrometry (MS)

This protocol describes a general procedure for confirming the molecular weight of the synthetic peptide.

Materials:

  • Peptide sample (can be from the HPLC eluent or a separate stock)

  • MS-grade water

  • MS-grade acetonitrile

  • Formic acid (FA)

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Dilute the peptide sample in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.

  • MS Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the peptide.

  • Data Analysis:

    • Compare the observed monoisotopic mass of the major peak with the theoretically calculated mass of the peptide containing Phe(4-CN)-OH.

    • Analyze minor peaks for potential impurities, such as deletion sequences, incompletely deprotected peptides, or side-products related to the cyano group.

Amino Acid Analysis (AAA)

This protocol provides a standard method for determining the net peptide content.

Materials:

  • Lyophilized peptide sample

  • 6 M Hydrochloric acid (HCl)

  • Amino acid standard solution

  • Derivatization reagent (e.g., ninhydrin)

  • Amino acid analyzer or HPLC with a suitable detection system

Procedure:

  • Hydrolysis:

    • Accurately weigh 1-2 mg of the peptide into a hydrolysis tube.

    • Add a known volume of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Derivatization:

    • After hydrolysis, evaporate the HCl under vacuum.

    • Reconstitute the sample in a suitable buffer.

    • Derivatize the amino acids with a reagent such as ninhydrin.

  • Analysis:

    • Inject the derivatized sample and the amino acid standard solution into the analyzer.

    • Quantify the amount of each amino acid by comparing the peak areas in the sample to those in the standard.

  • Data Analysis:

    • Calculate the molar amount of each amino acid.

    • Determine the net peptide content based on the total weight of the amino acids relative to the initial weight of the lyophilized peptide. Note: It is crucial to verify if Phe(4-CN)-OH co-elutes with any standard amino acids and to assess its stability under the hydrolysis conditions. If degradation of the cyano group is suspected, alternative hydrolysis methods (e.g., using methanesulfonic acid) or the use of a calibrated Phe(4-CN)-OH standard may be necessary.

Visualizing the Workflow

An integrated approach is crucial for a thorough purity assessment of synthetic peptides containing this compound. The following diagram illustrates a typical experimental workflow.

Peptide_Purity_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Purity Assessment SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Purified_Peptide Purified Peptide Fractions Prep_HPLC->Purified_Peptide Analytical_HPLC Analytical RP-HPLC (% Purity) Purified_Peptide->Analytical_HPLC MS Mass Spectrometry (Identity & Impurity ID) Purified_Peptide->MS AAA Amino Acid Analysis (Net Peptide Content) Purified_Peptide->AAA Final_Report Final Purity Report Analytical_HPLC->Final_Report MS->Final_Report AAA->Final_Report

Caption: Workflow for purity assessment of synthetic peptides.

Logical Pathway for Method Selection

The choice of analytical methods and their order of application is critical for an efficient and comprehensive purity assessment.

Method_Selection_Pathway cluster_screening Initial Screening cluster_decision1 Purity Check cluster_purification Purification cluster_final_qc Final Quality Control Start Start: Crude Peptide with This compound Initial_HPLC_MS Analytical RP-HPLC-MS Start->Initial_HPLC_MS Purity_Check Purity > 95%? Initial_HPLC_MS->Purity_Check Prep_HPLC Preparative RP-HPLC Purity_Check->Prep_HPLC No Final_HPLC Final Analytical RP-HPLC Purity_Check->Final_HPLC Yes Prep_HPLC->Final_HPLC Final_MS Final Mass Spectrometry Final_HPLC->Final_MS AAA_Analysis Amino Acid Analysis Final_MS->AAA_Analysis End End: Characterized Peptide AAA_Analysis->End

Caption: Decision pathway for peptide purity analysis.

By employing a combination of these analytical techniques and considering the specific properties of this compound, researchers can confidently assess the purity of their synthetic peptides, ensuring the integrity of their scientific findings and the quality of their drug development candidates.

A Functional Showdown: Unveiling the Impact of p-Cyanophenylalanine on Protein Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids into proteins offers a powerful tool to probe and engineer biological systems. Among these, p-cyanophenylalanine (pCNF) has emerged as a versatile spectroscopic marker, providing unique insights into protein structure, dynamics, and interactions. This guide provides an objective comparison of the functional characteristics of proteins with and without pCNF, supported by experimental data and detailed methodologies.

The introduction of pCNF, a non-canonical amino acid, into a protein's primary sequence allows for the precise placement of a nitrile group. This functional group serves as a sensitive fluorescent and infrared probe, minimally perturbing the native protein structure while offering a wealth of spectroscopic information. This comparison focuses on the well-studied N-terminal domain of the ribosomal protein L9 (NTL9), a model system for protein folding studies, to delineate the functional consequences of substituting a native phenylalanine with pCNF.

Quantitative Functional Comparison: A Data-Driven Analysis

The incorporation of pCNF in place of a native phenylalanine residue within the hydrophobic core of NTL9 has been shown to have a subtle but measurable impact on the protein's stability and folding kinetics. The following table summarizes the key quantitative data from comparative studies of wild-type NTL9 and its F5pCNF variant.

ParameterWild-Type NTL9NTL9 F5pCNF VariantFold Change (F5pCNF/WT)
Thermodynamic Stability
Unfolding Free Energy (ΔG_U)4.6 kcal/mol4.9 kcal/mol1.07
Folding Kinetics
Folding Rate Constant (k_f)1.2 s⁻¹1.5 s⁻¹1.25
Unfolding Rate Constant (k_u)1.8 x 10⁻⁴ s⁻¹1.1 x 10⁻⁴ s⁻¹0.61

Data sourced from studies by Raleigh and coworkers on the N-terminal domain of ribosomal protein L9.

Probing the Local Environment: The Spectroscopic Advantages of p-Cyanophenylalanine

The true power of incorporating pCNF lies in its utility as a spectroscopic probe. Its unique properties allow for detailed investigation of the local protein environment.

Fluorescence Spectroscopy

The fluorescence of pCNF is highly sensitive to its surroundings. Its emission spectrum and quantum yield can be significantly altered by factors such as solvent exposure, the polarity of the local environment, and quenching by nearby amino acid residues like tyrosine and histidine. This sensitivity makes pCNF an excellent tool for monitoring conformational changes, protein folding, and the formation of hydrophobic cores.

Infrared Spectroscopy

The nitrile group (C≡N) of pCNF possesses a distinct vibrational frequency that is sensitive to the local electric field, a phenomenon known as the vibrational Stark effect (VSE). This allows for the direct measurement of electrostatic fields within a protein, providing invaluable information for understanding enzyme catalysis, protein-protein interactions, and the effects of mutations on the electrostatic landscape of a protein.

Experimental Protocols

To facilitate the replication and further investigation of the functional comparison of proteins with and without p-cyanophenylalanine, detailed experimental methodologies are provided below.

Site-Specific Incorporation of p-Cyanophenylalanine via Genetic Code Expansion

The site-specific incorporation of pCNF into proteins in E. coli is achieved through the amber stop codon suppression methodology. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pCNF and does not cross-react with the host cell's translational machinery.

Protocol:

  • Plasmid Preparation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids:

    • A plasmid encoding the orthogonal pCNF-tRNA synthetase and its cognate suppressor tRNA.

    • An expression plasmid for the target protein with an amber stop codon (TAG) engineered at the desired incorporation site.

  • Cell Growth and Induction:

    • Grow the transformed cells in minimal medium supplemented with glucose and antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Supplement the medium with p-cyanophenylalanine to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the cells at a reduced temperature (e.g., 20°C) overnight.

  • Protein Purification: Harvest the cells by centrifugation and purify the pCNF-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

Measurement of Protein Stability by Chemical Denaturation

The thermodynamic stability of the wild-type and pCNF-containing proteins can be compared by monitoring their unfolding in the presence of a chemical denaturant, such as guanidinium chloride (GdmCl) or urea.

Protocol:

  • Sample Preparation: Prepare a series of protein samples (e.g., 10 µM) in a suitable buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) containing increasing concentrations of GdmCl (e.g., 0 to 8 M).

  • Fluorescence Measurement:

    • For the pCNF-containing protein, excite the sample at 280 nm and monitor the fluorescence emission at the wavelength of maximum emission for pCNF (around 295 nm).

    • For the wild-type protein (if it contains tryptophan), excite at 295 nm and monitor the emission at 350 nm. If it only contains tyrosine, excite at 275 nm and monitor at 303 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of denaturant concentration.

    • Fit the data to a two-state unfolding model to determine the midpoint of the transition (C_m) and the free energy of unfolding in the absence of denaturant (ΔG_U).

Determination of Folding Kinetics using Stopped-Flow Fluorescence Spectroscopy

The rates of protein folding and unfolding can be measured using a stopped-flow instrument, which allows for the rapid mixing of solutions and the monitoring of subsequent fluorescence changes.

Protocol:

  • Unfolding Kinetics:

    • Rapidly mix a solution of the folded protein in buffer with a concentrated denaturant solution in the stopped-flow apparatus.

    • Monitor the decrease in fluorescence (for pCNF-containing protein) or the change in tryptophan/tyrosine fluorescence (for wild-type) over time.

    • Fit the resulting kinetic trace to a single-exponential decay to obtain the unfolding rate constant (k_u).

  • Refolding Kinetics:

    • Rapidly dilute a solution of the unfolded protein (in a high concentration of denaturant) into a buffer solution.

    • Monitor the increase in fluorescence over time.

    • Fit the kinetic trace to a single-exponential rise to obtain the folding rate constant (k_f).

  • Chevron Plot: Plot the natural logarithm of the observed rate constants (ln(k_obs)) against the final denaturant concentration. The resulting "chevron" plot can be analyzed to determine the folding and unfolding rates in the absence of denaturant.

Visualizing the Workflow and Concepts

To better illustrate the experimental and conceptual frameworks discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_incorporation Genetic Code Expansion Workflow cluster_analysis Functional Analysis start Co-transformation of E. coli growth Cell Growth and pCNF Addition start->growth induction Protein Expression Induction growth->induction purification Protein Purification induction->purification stability Stability Measurement (Chemical Denaturation) purification->stability kinetics Folding Kinetics (Stopped-Flow) purification->kinetics spectroscopy Spectroscopic Probing (Fluorescence/IR) purification->spectroscopy G cluster_properties Properties Compared Wild-Type Protein Wild-Type Protein Functional Comparison Functional Comparison Wild-Type Protein->Functional Comparison pCNF-Containing Protein pCNF-Containing Protein pCNF-Containing Protein->Functional Comparison Stability (ΔG, Tm) Stability (ΔG, Tm) Functional Comparison->Stability (ΔG, Tm) Kinetics (kf, ku) Kinetics (kf, ku) Functional Comparison->Kinetics (kf, ku) Spectroscopy Spectroscopy Functional Comparison->Spectroscopy

A Comparative Performance Analysis of Fmoc-Phe(4-CN)-OH and Other Fluorescent Amino Acid Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Fluorescent Probe for Peptide Synthesis and Analysis.

In the dynamic fields of peptide research and drug development, the use of fluorescently labeled amino acids is indispensable for elucidating protein structure, function, and interactions. Among the array of available probes, Fmoc-Phe(4-CN)-OH, a phenylalanine derivative incorporating a cyano group, has emerged as a valuable tool. This guide provides a comprehensive performance benchmark of this compound against other commonly used fluorescent amino acid probes, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable probe for your research needs.

Performance Benchmarking: A Quantitative Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties, which directly impact its sensitivity and applicability in various assays. The following table summarizes key performance metrics for this compound and a selection of alternative fluorescent amino acid probes. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Key Characteristics & Applications
This compound ~280~295-3100.10 - 0.14 (solvent dependent)1.3 - 7.2 (solvent dependent)Environmentally sensitive, useful for studying protein folding and conformational changes. Minimal structural perturbation.
Fmoc-Phe(4-NH2)-OH ~290~350Variable, generally lower than Phe(4-CN)Not readily availableCan be used as a fluorescent probe and for further chemical modification.
Fmoc-L-4-azidophenylalanine Not inherently fluorescentNot inherently fluorescentN/AN/APrimarily used for "click" chemistry and photo-crosslinking studies. Can be reacted with a fluorescent dye.
Fmoc-Dansyl-L-alanine ~335~520~0.7 (in water)~14.3 (in water)High quantum yield, environmentally sensitive. Larger probe that may cause steric hindrance.
Fmoc-L-3-(1-pyrenyl)alanine ~345~376, 396~0.3~100Long fluorescence lifetime, sensitive to local environment. Can form excimers.

Data compiled from various scientific publications. Direct comparison under identical conditions is recommended for critical applications.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are crucial. Below are methodologies for the incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) and a general procedure for the subsequent fluorescence spectroscopic analysis.

Protocol 1: Incorporation of this compound using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound: Repeat the deprotection and coupling steps using this compound as the amino acid to be incorporated at the desired position in the peptide sequence.

  • Chain Elongation: Continue the synthesis by repeating the deprotection and coupling cycles for each subsequent amino acid.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleavage and Precipitation:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fluorescence Spectroscopy of Peptides Containing p-Cyanophenylalanine

This protocol provides a general method for characterizing the fluorescence properties of a purified peptide containing the p-cyanophenylalanine probe.

Materials:

  • Purified peptide containing p-cyanophenylalanine

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the desired buffer to a final concentration suitable for fluorescence measurements (typically in the low micromolar range).

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to 280 nm.

    • Set the emission scan range from 290 nm to 400 nm.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Blank Measurement: Record the fluorescence spectrum of the buffer alone to serve as a blank.

  • Sample Measurement:

    • Place the peptide solution in the cuvette and record the fluorescence emission spectrum.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected peptide fluorescence.

  • Data Analysis:

    • Determine the wavelength of maximum emission.

    • To determine the quantum yield, compare the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., tryptophan in water, Φ = 0.14) under identical experimental conditions.

    • Fluorescence lifetime measurements require a specialized time-resolved fluorometer.

Visualizing Workflows and Pathways

To further aid in understanding the application of this compound, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where such a probe could be employed.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spec, Fluorescence) Purification->Analysis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling cluster_cell Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Peptide Fluorescently Labeled Peptide (contains Phe(4-CN)) Peptide->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

This compound stands as a robust and versatile fluorescent amino acid probe with a unique sensitivity to its local environment, making it an excellent choice for investigating peptide and protein conformational dynamics with minimal structural perturbation. While other probes may offer higher quantum yields or longer lifetimes, the selection of the optimal fluorescent amino acid will ultimately depend on the specific requirements of the experimental system, including desired spectral properties, potential for steric hindrance, and the nature of the biological question being addressed. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to rigorously benchmark the performance of this compound in their own experimental settings.

Safety Operating Guide

Proper Disposal of Fmoc-Phe(4-CN)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-Phe(4-CN)-OH, an N-Fmoc protected phenylalanine derivative, is a key reagent in peptide synthesis. While not classified as a hazardous substance under OSHA guidelines, its proper disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) and ensuring adequate ventilation to minimize the risk of inhalation or contact.

Personal Protective Equipment (PPE)Engineering Controls
Safety glasses with side shieldsChemical fume hood
Chemical-resistant gloves (e.g., nitrile)Adequate laboratory ventilation
Laboratory coat
NIOSH-approved N95 dust mask (if dust generation is likely)

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations, which are typically implemented through your institution's Environmental Health & Safety (EHS) department.[1]

1. Waste Identification and Segregation:

  • Solid Waste: Unused or surplus this compound should be disposed of as solid chemical waste. It is recommended to keep the chemical in its original, clearly labeled container whenever possible. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and wipes, should be collected in a designated, sealed container labeled as "Contaminated Solid Waste" and specifying the chemical contaminant.

2. Waste Accumulation and Storage:

  • Designated Container: Use a dedicated, properly labeled container for the accumulation of solid this compound waste. The container must be made of a compatible material that will not react with the chemical.

  • Labeling: The waste container label should clearly indicate "Non-hazardous Chemical Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general lab traffic to prevent accidental spills or breakage.

3. Final Disposal Procedure:

  • Consult EHS: The final disposal of the accumulated waste must be conducted in accordance with your institution's specific procedures. Contact your EHS department to arrange for a pickup of the chemical waste.

  • Documentation: Maintain a detailed record of the amount of this compound disposed of and the date of disposal. Retain all documentation, including any waste manifests provided by the disposal vendor.

  • Do Not Use General Trash or Drains: Under no circumstances should this compound be disposed of in the general laboratory trash, which may be handled by custodial staff, or poured down the drain.[2]

4. Disposal of Empty Containers:

  • To be considered "empty," the original container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing and allowing the container to air dry, it can typically be disposed of in the regular trash. It is good practice to deface the label to prevent any confusion.

Experimental Workflow for Disposal

G start Start: Unused this compound ppe Don Personal Protective Equipment (PPE) start->ppe empty_container Empty Original Container start->empty_container segregate Segregate Waste ppe->segregate solid_waste Solid Chemical in Original Labeled Container segregate->solid_waste Unused Chemical contaminated_materials Contaminated Materials in Labeled Bag/Container segregate->contaminated_materials Used Materials storage Store in Designated Satellite Accumulation Area solid_waste->storage contaminated_materials->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact documentation Complete Waste Disposal Documentation ehs_contact->documentation end End: Compliant Disposal documentation->end triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash triple_rinse->dispose_container collect_rinsate->ehs_contact

Caption: Workflow for the proper disposal of this compound and its empty containers.

Special Considerations for Cyanated Compounds

While this compound contains a nitrile group (C≡N), it is an organic nitrile and does not pose the same acute toxicity risks as inorganic cyanide salts. However, it is still prudent to handle it with care. Hazardous decomposition products can include oxides of carbon and nitrogen.[1] Avoid contact with strong acids and strong oxidizing agents.[1] The disposal procedures outlined above are sufficient for managing this compound safely without the need for chemical neutralization, which is typically reserved for more hazardous cyanide compounds.

References

Personal protective equipment for handling Fmoc-Phe(4-CN)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Phe(4-CN)-OH. The following procedures for operation, personal protective equipment, and disposal are designed to ensure a safe laboratory environment and maintain regulatory compliance.

Chemical and Physical Properties

This compound is an N-Fmoc protected phenylalanine derivative commonly used in solid-phase peptide synthesis (SPPS).[1] A summary of its key properties is provided below.

PropertyValue
Chemical Formula C₂₅H₂₀N₂O₄[1][2]
Molecular Weight 412.44 g/mol [3]
CAS Number 173963-93-4
Appearance Solid
Storage Temperature 2-8°C
Synonyms N-Fmoc-4-cyano-L-phenylalanine
Hazards No known OSHA hazards, but may be harmful if inhaled and may cause respiratory tract irritation. It is classified as a combustible solid.
Incompatibility Strong oxidizing agents, Strong acids.
Hazardous Decomposition Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂, …).

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The substance should be handled in a well-ventilated area, preferably within a certified fume hood, especially when dealing with dusty material.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or eyeshields are mandatory to protect against dust particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.

  • Body Protection: A laboratory coat should be worn to protect personal clothing.

Operational Plan: Standard Protocol for Use in Fmoc Solid-Phase Peptide Synthesis

This compound is a key reagent in Fmoc solid-phase peptide synthesis (SPPS). The following is a generalized protocol for its use in this application.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) within a reaction vessel.

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for approximately 15-30 minutes.
  • Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound and an activating agent (e.g., HBTU) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.
  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

4. Washing:

  • After the coupling is complete, wash the resin with DMF to remove any unreacted reagents and byproducts.

5. Repetition:

  • Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide must be cleaved from the resin and the side-chain protecting groups removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or waste this compound should be collected in a clearly labeled, sealed container.

    • Contaminated consumables such as gloves, weigh boats, and paper towels should be double-bagged and placed in a designated hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound, as well as solvents from washing steps (e.g., DMF, piperidine solutions), should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

    • The rinsate from triple-rinsing empty containers must also be collected as hazardous waste.

  • General Guidelines:

    • Do not mix this compound waste with other incompatible chemical waste streams.

    • All waste must be disposed of in accordance with federal, state, and local environmental control regulations. This typically involves disposal through a licensed chemical destruction facility or controlled incineration.

    • Under no circumstances should this chemical be discharged into sewer systems.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation handling Handling & Use (in Fume Hood) prep->handling spill Spill Cleanup handling->spill disposal Waste Disposal handling->disposal spill->disposal ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if needed) ppe->prep ppe->handling ppe->spill storage Store at 2-8°C storage->prep

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.